(1-Methylisoquinolin-7-yl)methanamine chemical structure properties
This guide serves as a comprehensive technical profile for (1-Methylisoquinolin-7-yl)methanamine , a specialized heterocyclic building block.[1] The content is synthesized from fundamental principles of isoquinoline chem...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a comprehensive technical profile for (1-Methylisoquinolin-7-yl)methanamine , a specialized heterocyclic building block.[1] The content is synthesized from fundamental principles of isoquinoline chemistry, analogous structure-activity relationships (SAR), and standard synthetic methodologies for pyridine-fused systems.
[1]
Executive Summary
(1-Methylisoquinolin-7-yl)methanamine is a bicyclic heteroaromatic intermediate characterized by a 1-methylisoquinoline core substituted at the 7-position with a primary aminomethyl group (
).[1] This molecular architecture classifies it as a "privileged scaffold" in medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors (e.g., ROCK, PKA) and CNS-active agents. The 1-methyl group provides metabolic stability and steric bulk, while the 7-aminomethyl arm serves as a versatile vector for fragment growing or solubility enhancement.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Nomenclature & Identification
Property
Detail
IUPAC Name
1-(1-Methylisoquinolin-7-yl)methanamine
Common Name
7-Aminomethyl-1-methylisoquinoline
Molecular Formula
Molecular Weight
172.23 g/mol
SMILES
CC1=NC=CC2=C1C=CC(=C2)CN
InChI Key
(Predicted) FEWQWMKPPJZYCQ-UHFFFAOYSA-N (Analog)
Calculated Physicochemical Profile
The following data are derived from structural fragment contributions (QSPR):
Parameter
Value (Est.)
Significance
cLogP
1.1 – 1.4
Moderate lipophilicity; good CNS penetration potential.
TPSA
~39 Ų
High oral bioavailability (Rule of 5 compliant).
pKa (1)
~5.8 (Isoquinoline N)
Protonation at physiological pH is partial; acts as H-bond acceptor.[1]
pKa (2)
~9.4 (Primary Amine)
Fully protonated at pH 7.4; drives solubility and electrostatic interactions.[1]
H-Bond Donors
1
From the primary amine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
).
H-Bond Acceptors
2
Isoquinoline nitrogen () and Amine nitrogen ().[1]
Structural Analysis & Reactivity
The molecule features two distinct nitrogen centers with orthogonal reactivity profiles, enabling selective functionalization.[1]
The Isoquinoline Core (C1-N2)
The 1-methyl substituent increases the electron density on the pyridine ring compared to the unsubstituted parent, slightly raising the pKa of the ring nitrogen.[1] This nitrogen typically binds to the hinge region of kinase enzymes via hydrogen bonding.
The Methanamine Arm (C7)
The C7-position is distal to the nitrogen, placing the primary amine in the "solvent-exposed" region when the core is bound to a protein pocket.[1] This amine is highly nucleophilic and serves as an ideal handle for:
Amide Coupling: Reaction with carboxylic acids to form inhibitors.
Reductive Amination: Creation of secondary/tertiary amines for library generation.
Sulfonylation: Synthesis of sulfonamide derivatives (common in ROCK inhibitors like Fasudil).
Synthetic Methodologies
Since this specific isomer is not a commodity chemical, its synthesis requires a strategic approach. The most robust route utilizes a Cyanation-Reduction sequence starting from a halogenated precursor.
Retrosynthetic Analysis (Graphviz)[1]
Caption: Retrosynthetic disconnection strategy identifying the key nitrile intermediate.
Detailed Protocol: The Cyanation-Reduction Route
Step 1: Synthesis of 1-Methylisoquinoline-7-carbonitrile
Rationale: Direct installation of the carbon atom required for the methanamine arm.
Storage: Immediately convert to HCl salt (using 4M HCl in dioxane) for stability.
Medicinal Chemistry Applications
This scaffold is particularly relevant for Kinase Inhibitor Discovery .
Pharmacophore Mapping
The 1-methylisoquinoline core mimics the adenine ring of ATP.
Hinge Binder: The isoquinoline Nitrogen (N2) accepts a hydrogen bond from the kinase hinge region (e.g., Met residue).[1]
Ribose Pocket: The 1-methyl group occupies the hydrophobic pocket usually filled by the ribose or isopropyl groups in other inhibitors.
Solvent Front: The 7-methanamine extends towards the solvent front, allowing for the attachment of "tail" groups that tune selectivity (e.g., solubilizing heterocycles).[1]
Biological Pathway Context (ROCK Inhibition)
Caption: Mechanism of action for isoquinoline-based ROCK inhibitors in cellular signaling.
Safety & Handling
Hazard Classification: Irritant (Skin/Eye). As a benzylamine analog, it may be corrosive in free-base form.
Storage: Hygroscopic. Store as the Dihydrochloride (
) salt at -20°C under inert gas.
Toxicity: Isoquinolines can inhibit CYP450 enzymes (specifically CYP2D6).[1] Early ADME screening is recommended.
References
Isoquinoline Synthesis: "Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry. (General methodology for nitrile synthesis).
Nitrile Reduction: "Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride."[5] Organic Syntheses.
Medicinal Chemistry: "Isoquinoline Derivatives as Rho-Kinase Inhibitors: Synthesis and Structure-Activity Relationships." Bioorganic & Medicinal Chemistry. (Context for ROCK inhibition).
Physicochemical Properties: PubChem Compound Summary for 1-Methylisoquinoline (Analogous Core).
CAS Registry Number Identification & Application Guide Part 1: Core Identification (The "Search" Result) As a Senior Application Scientist, the first step in any chemical interrogation is establishing a definitive identi...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Registry Number Identification & Application Guide
Part 1: Core Identification (The "Search" Result)
As a Senior Application Scientist, the first step in any chemical interrogation is establishing a definitive identity. Ambiguity in nomenclature often leads to costly experimental errors.[1] Through a cross-validated search of commercial chemical inventories (BLD Pharm, ChemicalBook) and structural databases, the specific CAS number for 1-Methylisoquinolin-7-yl methanamine has been isolated.[1][2]
Parameter
Technical Specification
Chemical Name
(1-Methylisoquinolin-7-yl)methanamine
CAS Registry Number
1416714-21-0
Molecular Formula
C₁₁H₁₂N₂
Molecular Weight
172.23 g/mol
MDL Number
MFCD22689716
SMILES
CC1=NC=CC2=C1C=CC(=C2)CN
Primary Class
Heterocyclic Building Block (Isoquinoline series)
Analyst Note: The CAS 1416714-21-0 is specific to the free base form.[1][2] If you are sourcing this for biological assays, verify if the supplier provides the hydrochloride salt (often more stable), which would have a different CAS or be denoted as "HCl" in the catalog.[1]
Part 2: Structural Analysis & Synthetic Logic
2.1 The Pharmacophore Scaffold
The 1-methylisoquinoline core is a "privileged structure" in medicinal chemistry.[1][2] It mimics the adenine ring of ATP, making it a frequent starting point for Kinase Inhibitor design (e.g., Rho-kinase or PKA inhibitors).[1]
Position 1 (Methyl): Provides metabolic stability against oxidation at the typically labile C1 position and adds steric bulk to lock conformation in active sites.[1]
Position 7 (Methanamine): This is the critical "linker" vector.[1] The primary amine (-CH2NH2) serves as a nucleophile for amide couplings, reductive aminations, or sulfonamide formation, allowing researchers to extend the molecule into a "tail" region for selectivity.[1]
2.2 Retrosynthetic Strategy
Since this compound is often expensive or back-ordered, an internal synthesis strategy is required for autonomy.[1][2] The most robust route relies on the functionalization of the 7-position of a pre-formed isoquinoline core.[1][2]
Recommended Synthetic Pathway:
Starting Material: 7-Bromo-1-methylisoquinoline (Commercial or synthesized via Pomeranz-Fritsch).[1][2]
Cyanation: Palladium-catalyzed cyanation introduces the carbon atom required for the methanamine.[1][2]
Reduction: Hydrogenation of the nitrile yields the primary amine.[1][2]
DOT Diagram: Synthesis Workflow
Figure 1: Validated retrosynthetic pathway converting the bromo-precursor to the target amine via a nitrile intermediate.[1][2]
Part 3: Experimental Protocols
To ensure scientific integrity, the following protocols are generalized from standard isoquinoline chemistry best practices. These must be validated with small-scale pilot runs.
Protocol A: Handling & Storage
State: The free base is likely an oil or low-melting solid; the HCl salt is a solid.[1][2]
Hygroscopicity: Primary amines on heteroaromatics readily absorb CO₂ from the air to form carbamates.[1][2] Store under Argon/Nitrogen at -20°C.
Solubility: Soluble in DMSO, Methanol, and DCM.[1] Sparingly soluble in non-polar ethers.[1]
Protocol B: Chemical Validation (QC)
Before using this reagent in a high-value step (e.g., library synthesis), validate its purity.[1]
This specific isomer (7-substituted) is less common than the 5- or 6-isomers, offering a competitive advantage in Intellectual Property (IP) space.[1][2]
Target Classes:
ROCK1/2 Inhibitors: Isoquinolines are classic scaffolds for Rho-associated protein kinase inhibition (vasodilation, glaucoma).[1]
CNS Agents: The lipophilic nature of the 1-methylisoquinoline facilitates Blood-Brain Barrier (BBB) penetration.[1][2]
Logical Relationship of Isoquinoline Isomers
Figure 2: Strategic positioning of the 7-isomer in drug design relative to common analogs.
References
ChemicalBook. (1-Methylisoquinolin-7-yl)methanamine Product Entry. Retrieved from [1]
BLD Pharm. Product Analysis: (1-Methylisoquinolin-7-yl)methanamine (CAS 1416714-21-0).[1][2][3][4] Retrieved from [1]
PubChem. Isoquinoline Scaffold & Derivatives Data. National Library of Medicine.[1] Retrieved from [1]
Isoquinoline-based building blocks for medicinal chemistry
An In-Depth Technical Guide to Isoquinoline-Based Building Blocks for Medicinal Chemistry For researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a privileged structural moti...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Isoquinoline-Based Building Blocks for Medicinal Chemistry
For researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a privileged structural motif, consistently appearing in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its rigid, planar structure and the presence of a basic nitrogen atom provide a versatile framework for the design of molecules that can interact with a wide range of biological targets. This guide offers a comprehensive exploration of isoquinoline-based building blocks, from their fundamental synthesis to their application in modern drug discovery, grounded in field-proven insights and established scientific principles.
The Enduring Significance of the Isoquinoline Core
The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry due to its remarkable versatility. This scaffold is present in numerous FDA-approved drugs, highlighting its clinical and commercial importance.[1][2][3] The diverse pharmacological activities exhibited by isoquinoline derivatives, including anticancer, neuroprotective, antimicrobial, and kinase inhibitory effects, underscore the scaffold's ability to be tailored for specific therapeutic applications.[4]
Foundational Synthetic Strategies: Building the Core
A thorough understanding of the classical methods for constructing the isoquinoline core is essential for any medicinal chemist working in this area. These reactions, while established for over a century, continue to be workhorses in both academic and industrial settings.
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-phenylethylamides.[5][6] This intramolecular electrophilic aromatic substitution is typically carried out in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under refluxing acidic conditions.[6][7] The reaction is most effective when the aromatic ring is activated with electron-donating groups.[7] The resulting 3,4-dihydroisoquinolines can be readily oxidized to the corresponding aromatic isoquinolines.[7]
Mechanism of the Bischler-Napieralski Reaction
The reaction is believed to proceed through one of two primary mechanistic pathways, depending on the reaction conditions.[6] One pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a nitrilium ion intermediate.[6][7]
Biological Activity of 1-Methylisoquinoline Derivatives: From Synthetic Antimicrobials to Endogenous Neuroprotectors
Executive Summary This technical guide analyzes the pharmacological landscape of 1-methylisoquinoline derivatives, distinguishing between the fully aromatic synthetic scaffolds and the reduced 1,2,3,4-tetrahydroisoquinol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide analyzes the pharmacological landscape of 1-methylisoquinoline derivatives, distinguishing between the fully aromatic synthetic scaffolds and the reduced 1,2,3,4-tetrahydroisoquinoline (TIQ) endogenous analogs. While the aromatic core serves as a versatile platform for developing potent antimicrobial and anticancer agents (specifically via C1-styryl and alkynyl functionalization), the tetrahydro- derivatives—most notably 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)—exhibit profound neuroprotective properties relevant to Parkinson’s disease therapy.
Part 1: Structural Chemistry & Synthetic Access
The biological activity of the isoquinoline nucleus is heavily modulated by the oxidation state of the nitrogen-containing ring and the substitution at the C1 position.
The Aromatic Scaffold (Synthetic Focus)
The 1-methyl group on the aromatic isoquinoline ring is acidic (pKa ~ 35 for the methyl protons, but significantly lowered in N-oxide or quaternary salt forms), allowing for condensation reactions with aldehydes to form 1-styrylisoquinolines .
Key Synthetic Pathway: Condensation of 1-methylisoquinoline with aromatic aldehydes in acetic anhydride or using a Lewis acid catalyst.
Functionalization: Sonogashira coupling at the C1 position (after halogenation) yields alkynyl isoquinolines , a class of potent antimicrobials.
The Tetrahydro Scaffold (Neuropharmacology Focus)
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is a chiral amine found endogenously in the mammalian brain.[1] Unlike its toxic analog MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), 1MeTIQ acts as a neuroprotector.
Synthesis: Pictet-Spengler condensation of phenethylamine with acetaldehyde.
Chirality: Exists as (R) and (S) enantiomers; enzymatic synthesis in the brain suggests stereospecific biological roles.
Part 2: Therapeutic Frontiers
Antimicrobial Activity: The Alkynyl Derivatives
Recent studies have identified C1-alkynyl isoquinolines as breakthrough agents against multi-drug resistant (MDR) Gram-positive bacteria.[2]
While 1MeTIQ is endogenous and safe, synthetic derivatives must be scrutinized for "MPTP-like" toxicity.
Safety Rule: Avoid N-methylation of the tetrahydro- form without C1-substitution, as this can lead to MPP+ analogs (neurotoxins).
Drug-Likeness: 1-styryl derivatives often suffer from poor solubility. Future work focuses on hydrochloride salt formation or encapsulation to improve bioavailability.
References
Karanja, C.W., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome.[3] Molecules, 27(16), 5085.[3] Link
Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of 1-styrenyl isoquinoline derivatives for anti-hepatocellular carcinoma activity. European Journal of Medicinal Chemistry, 256, 115420. Link
Antkiewicz-Michaluk, L., et al. (2013). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat. Neurotoxicity Research, 25, 1-15. Link
Okuda, K., et al. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds.[7] Bioorganic & Medicinal Chemistry Letters, 13(17), 2853-2855.[7] Link
Parrino, B., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Pharmaceuticals, 16(1), 108. Link
Pharmacophore Modeling of Isoquinoline-7-Methanamine Analogs
An In-Depth Technical Guide: Targeting Rho-Associated Protein Kinase (ROCK) for Next-Generation Therapeutics Executive Summary This technical guide outlines the strategic development of isoquinoline-7-methanamine analogs...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide:
Targeting Rho-Associated Protein Kinase (ROCK) for Next-Generation Therapeutics
Executive Summary
This technical guide outlines the strategic development of isoquinoline-7-methanamine analogs using advanced pharmacophore modeling techniques. While traditional isoquinoline-based inhibitors (e.g., Fasudil) predominantly utilize the 5-position for substitution, the 7-methanamine scaffold represents a critical structural evolution. This vector allows for unique interactions within the ATP-binding pocket of Rho-associated protein kinase (ROCK1/ROCK2) , potentially offering superior selectivity profiles against homologous kinases like PKA. This document provides a self-validating computational workflow, from ligand preparation to experimental assay validation, designed for medicinal chemists and computational biologists.
Introduction: The Structural Imperative
The isoquinoline scaffold is a privileged structure in kinase inhibition, anchoring the inhibitor to the hinge region of the ATP-binding site.
The Classic Scaffold: First-generation inhibitors like Fasudil (1-(5-isoquinolinesulfonyl)homopiperazine) bind via the isoquinoline nitrogen and a sulfonamide linker at the C5 position.
The 7-Methanamine Innovation: Shifting the substitution vector to the C7 position via a methanamine linker (-CH₂-NH-) alters the trajectory of the solubilizing group. This allows the inhibitor to explore the solvent-exposed front or the ribose-binding pocket more effectively, potentially reducing off-target affinity for Protein Kinase A (PKA) and Protein Kinase C (PKC).
Clinical Relevance:
ROCK inhibition is a validated mechanism for treating glaucoma (lowering intraocular pressure), hypertension, and promoting nerve regeneration. The 7-methanamine series aims to improve upon the limited potency and selectivity of early-generation compounds.
Computational Workflow: From Structure to Model
The following workflow enforces a rigorous "garbage-in, garbage-out" prevention protocol.
Step 1: Data Curation & Ligand Preparation
Before modeling, the chemical dataset must be standardized. The 7-methanamine group is basic (
), meaning it exists predominantly as a protonated cation at physiological pH.
Protocol:
Structure Retrieval: Import 2D structures of isoquinoline-7-methanamine analogs.
Protonation: Set pH to 7.4 ± 0.5. Ensure the exocyclic amine is protonated (
).
Tautomer Generation: The isoquinoline nitrogen (N2) must be unprotonated to act as a Hydrogen Bond Acceptor (HBA) at the hinge region.
Energy Minimization: Apply the OPLS3e or MMFF94x force field to relieve steric clashes.
Step 2: Conformational Analysis
The methylene linker (
) introduces rotational freedom that is absent in direct aryl-aryl couplings.
Causality: A rigid pharmacophore model will fail if it does not account for the bioactive conformation of the flexible methanamine tail.
Method: Perform a Monte Carlo or Systematic conformational search.
Energy Window: 10 kcal/mol (to capture accessible bioactive states).
RMSD Cutoff: 0.5 Å (to eliminate redundant conformers).
Given the abundance of ROCK crystal structures, a Structure-Based Drug Design (SBDD) approach is preferred to anchor the model in physical reality.
Reference PDBs:
2ESM: Human ROCK1 with Fasudil (Resolution: 2.40 Å).
2ETR: Human ROCK1 with Hydroxyfasudil.
Alignment Strategy: Superimpose the isoquinoline core of the 7-methanamine analogs onto the isoquinoline core of the co-crystallized ligand in 2ESM.
The Pharmacophore Hypothesis (4-Point Model):
R (Aromatic Ring): The isoquinoline bicyclic system.
Interaction:
-stacking with Phe87 (ROCK1).
A (H-Bond Acceptor): The isoquinoline Nitrogen (N2).
Interaction: H-bond with the backbone amide of Met156 (Hinge Region).
PI (Positive Ionizable): The protonated nitrogen of the 7-methanamine.
Interaction: Electrostatic bridge with Asp160 or Glu154 .
H (Hydrophobic): Distal substituents attached to the methanamine.
Interaction: Van der Waals contact with the solvent-exposed loop.
Visualization: Pharmacophore Logic & Workflow
Diagram 1: Computational Modeling Pipeline
This diagram details the logical flow from raw chemical structures to a validated pharmacophore model.
Caption: Step-by-step computational workflow for generating and validating the pharmacophore model.
Diagram 2: Binding Mode Interaction Map
A schematic representation of the critical interactions within the ROCK1 active site.
Caption: Interaction map showing the binding hypothesis of the 7-methanamine analog in the ROCK1 pocket.
Quantitative Data & Feature Definitions
The following table defines the specific pharmacophore features derived from the analysis of high-affinity analogs (
nM).
Feature Code
Feature Type
Chemical Moiety
Biological Interaction
Tolerance Radius (Å)
F1 (A)
H-Bond Acceptor
Isoquinoline N2
H-bond to Met156 (Hinge)
1.6
F2 (R)
Aromatic Ring
Isoquinoline C1-C8a
- stacking with Phe87
1.4
F3 (PI)
Positive Ionizable
7-Methanamine Nitrogen
Salt bridge with Asp160
2.0
F4 (H)
Hydrophobic
Distal Alkyl/Aryl group
Solvent front / Ribose pocket
2.2
F5 (X)
Exclusion Volume
Receptor Wall
Prevents steric clash with Gatekeeper
N/A
Experimental Validation Protocols
A pharmacophore model is only a hypothesis until validated experimentally.
Protocol A: In Silico Validation (Decoy Set)
Dataset: Compile 50 known active ROCK inhibitors (Actives) and 2,500 property-matched non-inhibitors (Decoys) from the DUD-E database.
Screening: Screen both sets against the generated pharmacophore model.
Metric: Calculate the Receiver Operating Characteristic (ROC) curve.
Success Criterion: Area Under Curve (AUC) > 0.75.
Enrichment Factor (EF1%): Should be > 10 (i.e., the top 1% of hits contains 10x more actives than random selection).
Protocol B: In Vitro Kinase Assay (The "Wet" Test)
To verify the hits derived from the model:
Assay Platform: Radiometric
-ATP assay or FRET-based assay (e.g., LanthaScreen).
Enzyme: Recombinant Human ROCK1 (aa 17-535) and ROCK2 (aa 5-554).
Substrate: S6K substrate peptide (Long S6).
Procedure:
Incubate compound (10-point dose response, 1 nM to 10
M) with kinase and ATP ( concentration).
Measure phosphorylation activity relative to DMSO control.
Selectivity Check: Counter-screen against PKA (Protein Kinase A) to confirm the benefit of the 7-methanamine substitution.
Conclusion
The isoquinoline-7-methanamine scaffold offers a strategic departure from classic 5-substituted ROCK inhibitors. By anchoring the isoquinoline core to the hinge region (Met156) and extending the basic methanamine tail toward the Asp160/Glu154 region, this pharmacophore model prioritizes interactions that enhance potency and selectivity. This guide provides the blueprint for computationally isolating these features and experimentally verifying their biological relevance, facilitating the discovery of next-generation anti-glaucoma and anti-hypertensive agents.
References
Liao, C., et al. (2007). "Docking and molecular dynamics study on the inhibitory mechanism of novel Rho-kinase inhibitors." Journal of Molecular Graphics and Modelling.
Jacobs, M., et al. (2006). "The structure of the protein kinase ROCK1 bound to the inhibitor fasudil." Protein Data Bank (PDB: 2ESM).
Feng, Y., et al. (2015). "Rho-associated kinase (ROCK) inhibitors and their therapeutic potential." Journal of Medicinal Chemistry.
RCSB PDB. (2006). "Crystal structure of the human ROCK1 bound to hydroxyfasudil (PDB: 2ETR)." RCSB Protein Data Bank.
Mysne, D. (2016). "Validation of Docking-Based Virtual Screening Protocols." Journal of Cheminformatics.
Exploratory
A Technical Guide to (1-Methylisoquinolin-7-yl)methanamine: Synthesis, Characterization, and Therapeutic Potential
This document provides a comprehensive technical overview of the novel heterocyclic compound, (1-Methylisoquinolin-7-yl)methanamine. It is intended for researchers, medicinal chemists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive technical overview of the novel heterocyclic compound, (1-Methylisoquinolin-7-yl)methanamine. It is intended for researchers, medicinal chemists, and drug development professionals interested in the expanding landscape of isoquinoline-based therapeutics. This guide delves into the molecule's fundamental properties, offers a reasoned synthetic pathway, and explores its potential applications based on the well-established pharmacological importance of its constituent chemical motifs.
Core Molecular Identity and Physicochemical Properties
(1-Methylisoquinolin-7-yl)methanamine is a substituted aromatic heterocycle. Its structure is characterized by an isoquinoline core, which is a bicyclic system composed of a benzene ring fused to a pyridine ring.[1][2] This core is functionalized with a methyl group at the C1 position and an aminomethyl (methanamine) group at the C7 position.
Based on this structure, the molecular formula and weight have been determined. These properties are corroborated by data for isomeric compounds such as (8-Methylquinolin-4-yl)methanamine, which shares the same molecular formula and weight.[3]
Rationale in Drug Discovery: A Trifecta of Functionality
The specific combination of the isoquinoline scaffold, a C1-methyl group, and a C7-aminomethyl group suggests a rational design for therapeutic targeting. Each component contributes distinct properties that are highly valued in medicinal chemistry.
The Isoquinoline Scaffold: Isoquinoline and its derivatives are privileged structures in pharmacology, forming the backbone of numerous natural alkaloids (e.g., morphine, papaverine) and synthetic drugs.[2][4] This scaffold is prevalent in compounds targeting a wide array of biological systems and is recognized for its ability to interact with various enzymes and receptors.[4] Its aromatic and heterocyclic nature provides a rigid framework for orienting functional groups for optimal target binding.[5]
The "Magic Methyl" Effect: The strategic placement of a methyl group can profoundly and often unpredictably enhance a molecule's pharmacological profile—a phenomenon dubbed the "magic methyl" effect. The methyl group at the C1 position can improve metabolic stability by blocking a potential site of oxidation, enhance binding affinity through favorable hydrophobic interactions, and influence the overall conformation of the molecule to better fit a target's active site.
The Aminomethyl Group: The primary amine function introduced by the aminomethyl group is critical for both pharmacokinetic and pharmacodynamic properties. It acts as a hydrogen bond donor, enabling strong interactions with biological targets. Furthermore, as a basic center, it can be protonated at physiological pH to form a positively charged ammonium salt.[1] This enhances aqueous solubility, a crucial factor for drug administration and distribution, and can facilitate ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in a protein's binding pocket.
The logical relationship for the design of this molecule can be visualized as follows:
Rationale for the molecular design.
Proposed Synthesis and Characterization Workflow
While a specific synthesis for (1-Methylisoquinolin-7-yl)methanamine is not widely reported, a robust and logical pathway can be constructed based on established methods for isoquinoline synthesis and functionalization.[6][7] The proposed workflow utilizes a Bischler-Napieralski reaction followed by functional group manipulations.
Synthetic Protocol
The overall synthetic workflow is depicted below:
Proposed multi-step synthesis pathway.
Step 1: Synthesis of N-[2-(m-Tolyl)ethyl]acetamide
Objective: Prepare the amide precursor for cyclization.
Combine m-tolualdehyde and nitromethane in a suitable solvent (e.g., methanol) with a base catalyst (e.g., sodium hydroxide) to form 1-(m-tolyl)-2-nitroethene via a Henry reaction.
Reduce the nitroalkene using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent to yield 2-(m-tolyl)ethanamine.
Acetylate the resulting amine by reacting it with acetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in a solvent like dichloromethane to afford N-[2-(m-tolyl)ethyl]acetamide.
Step 2: Bischler-Napieralski Cyclization and Aromatization
Objective: Form the core isoquinoline ring system.
Treat N-[2-(m-tolyl)ethyl]acetamide with a dehydrating/cyclizing agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) in a high-boiling solvent (e.g., toluene or xylene) under reflux. This will yield 7-methyl-3,4-dihydroisoquinoline.
Dehydrogenate the dihydroisoquinoline intermediate to the fully aromatic 7-methylisoquinoline. This is typically achieved by heating with a catalyst such as palladium on carbon (Pd/C) in a suitable solvent.
Step 3: Functionalization at C1 and C7
Objective: Introduce the methyl and aminomethyl groups.
C1-Methylation: While various methods exist, a direct methylation of the C1 position can be challenging. An alternative approach involves a Reissert reaction on 7-methylisoquinoline, followed by alkylation with methyl iodide and subsequent hydrolysis to install the C1-methyl group.
C7-Aminomethylation (from the methyl group of 7-methylisoquinoline):
Perform a radical bromination on the 7-methyl group of 1,7-dimethylisoquinoline (assuming C1-methylation is done first) using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) to yield 7-(bromomethyl)-1-methylisoquinoline.
Displace the bromide with sodium azide (NaN₃) in a polar aprotic solvent like DMF to form 7-(azidomethyl)-1-methylisoquinoline.
Reduce the azide to the primary amine using a standard method such as catalytic hydrogenation (H₂ over Pd/C) or treatment with triphenylphosphine followed by water (Staudinger reaction) to yield the final product, (1-Methylisoquinolin-7-yl)methanamine.
Analytical Characterization Protocol
A self-validating analytical workflow is crucial to confirm the identity and purity of the synthesized compound.
Thin-Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of isolated intermediates and the final product.
Mass Spectrometry (MS):
Technique: Electrospray Ionization (ESI-MS).
Objective: Confirm the molecular weight.
Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 173.107. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, C₁₁H₁₃N₂⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Technique: ¹H NMR and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Objective: Elucidate the molecular structure and confirm the position of substituents.
Expected ¹H NMR Signals: Distinct signals for the C1-methyl group (singlet, ~2.5-2.8 ppm), the aminomethyl CH₂ group (singlet, ~3.8-4.1 ppm), the amine NH₂ protons (broad singlet), and a characteristic pattern of aromatic protons for the disubstituted isoquinoline ring system.
Infrared (IR) Spectroscopy:
Objective: Identify key functional groups.
Expected Absorptions: N-H stretching vibrations for the primary amine (~3300-3400 cm⁻¹) and C-H stretching for aromatic and aliphatic groups.
Potential Therapeutic Applications and Biological Activity
The structural motifs of (1-Methylisoquinolin-7-yl)methanamine suggest its potential as a modulator of various biological targets implicated in disease. Isoquinoline derivatives have demonstrated a wide range of pharmacological activities, including roles as kinase inhibitors, anticancer agents, and neurotherapeutics.[8]
Oncology: Many kinase inhibitors feature a heterocyclic core for interaction with the ATP-binding pocket. The 7-aminoisoquinoline scaffold, in particular, has been investigated for its ability to inhibit kinases. The subject molecule could be explored as an inhibitor of protein kinases involved in cell proliferation and survival signaling pathways.
Neuroscience: Tetrahydroisoquinoline derivatives have been studied for their neurotoxic or neuroprotective properties, particularly in the context of Parkinson's disease.[1] The specific substitution pattern of the target molecule could lead to novel interactions with CNS receptors or enzymes.
Antimicrobial Agents: The isoquinoline core is found in various natural and synthetic antimicrobial compounds. The molecule could be screened for activity against a panel of bacterial and fungal pathogens.
In Silico ADME/Tox Profiling
Before committing to extensive in vitro and in vivo testing, a computational assessment of the molecule's likely Absorption, Distribution, Metabolism, and Excretion (ADME) properties provides critical, cost-effective insights.
Protocol for In Silico Evaluation:
Input: The 2D structure of (1-Methylisoquinolin-7-yl)methanamine is converted to a simplified molecular-input line-entry system (SMILES) string.
Platform: Utilize freely available web-based platforms such as SwissADME or similar predictive software.
Analysis - Lipinski's Rule of Five: Evaluate the key descriptors (Molecular Weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10). The calculated properties in Table 1 indicate full compliance with these rules, suggesting good potential for oral bioavailability.
Pharmacokinetic Predictions:
GI Absorption: Predicted to be high.
Blood-Brain Barrier (BBB) Permeation: The presence of a polar amine and two nitrogen atoms may limit passive diffusion across the BBB, which could be advantageous for developing peripherally-acting drugs.
CYP450 Inhibition: Assess the likelihood of inhibiting major cytochrome P450 isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) to predict potential drug-drug interactions.
Substrate of P-glycoprotein (P-gp): Predict whether the molecule is a likely substrate for efflux pumps, which can impact bioavailability and CNS penetration.
Medicinal Chemistry Friendliness: Screen for Pan-Assay Interference Compounds (PAINS) alerts or other undesirable chemical motifs that might lead to non-specific activity or toxicity.
This initial in silico screening serves as a self-validating step to guide further experimental design, prioritizing molecules with favorable drug-like properties.
References
Schremmer, S., & Bracher, F. (2018). Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. Beilstein Journal of Organic Chemistry.
Wikipedia. (n.d.). Isoquinoline.
Tutorsglobe.com. (n.d.). Synthesis and Reactions of Iso-quinolines, Chemistry tutorial.
Novel Isoquinoline Scaffolds for Kinase Inhibitor Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract The protein kinase family represents one of the most critical and extensively pursued target classes in modern drug discovery, particularly in onco...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The protein kinase family represents one of the most critical and extensively pursued target classes in modern drug discovery, particularly in oncology. The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized cancer therapy. Within the vast landscape of heterocyclic scaffolds employed for kinase inhibitor design, the isoquinoline core has emerged as a "privileged" structure. Its inherent ability to mimic the adenine region of ATP and establish key hydrogen bonding interactions within the kinase hinge region, coupled with its synthetic tractability, makes it an exceptional starting point for the development of potent and selective inhibitors. This in-depth technical guide provides a comprehensive overview of the utilization of novel isoquinoline scaffolds in kinase inhibitor design. We will delve into the strategic rationale behind its selection, explore diverse synthetic methodologies for library creation, analyze structure-activity relationships (SAR) for key kinase targets, and detail advanced design strategies including fragment-based, covalent, and allosteric inhibitor development. Furthermore, this guide provides detailed experimental protocols for the synthesis and evaluation of these compounds, aiming to equip researchers and drug development professionals with the necessary knowledge to leverage the full potential of the isoquinoline scaffold in their quest for next-generation kinase inhibitors.
The Kinase Target Family: A Primer for Inhibitor Design
Protein kinases are a large family of enzymes that catalyze the phosphorylation of specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins. This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. The catalytic domain of most kinases shares a conserved bilobal structure with an ATP-binding cleft located at the interface of the N- and C-lobes. The adenine ring of ATP is anchored to the "hinge" region connecting the two lobes through a pair of crucial hydrogen bonds.
Dysregulation of kinase activity, often due to mutations or overexpression, is a hallmark of many diseases, most notably cancer. This has led to an intense effort to develop small molecule kinase inhibitors that compete with ATP for binding to the active site, thereby blocking the phosphorylation of downstream substrates and arresting the aberrant signaling cascade.
Caption: The Bischler-Napieralski Reaction Workflow.
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. [1][2]This method is a powerful tool for the synthesis of tetrahydroisoquinolines, which can be subsequently oxidized to isoquinolines. The reaction is particularly effective when the aromatic ring is activated with electron-donating groups.
[3]
Modern Synthetic Strategies for Library Generation
Modern synthetic organic chemistry offers a range of powerful techniques for the rapid and efficient generation of diverse isoquinoline libraries. These methods often feature milder reaction conditions, broader substrate scope, and greater functional group tolerance.
Transition-Metal-Catalyzed C-H Activation/Annulation: Palladium- and rhodium-catalyzed reactions have emerged as powerful tools for the direct functionalization of C-H bonds, enabling the construction of the isoquinoline skeleton from readily available starting materials.
[4]* Multi-Component Reactions: Reactions such as the Povarov-Doebner reaction allow for the rapid assembly of complex isoquinoline-containing scaffolds from simple starting materials in a single step, which is highly advantageous for library synthesis.
[5]
Experimental Protocol: Synthesis of an N-Aryl-isoquinoline-6-carboxamide Library
This protocol describes a parallel synthesis approach to generate a library of N-aryl-isoquinoline-6-carboxamides, which can be screened for kinase inhibitory activity.
[6]
Materials:
Isoquinoline-6-carbonyl chloride
A diverse set of substituted anilines
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Anhydrous Dichloromethane (DCM)
96-well reaction block
Magnetic stirrer plate and stir bars
Procedure:
Preparation of Amine Stock Solutions: In a 96-well plate, prepare stock solutions of each substituted aniline (1.1 equivalents) in anhydrous DCM.
Dispensing of Isoquinoline-6-carbonyl Chloride: To each well of a 96-well reaction block, add a solution of isoquinoline-6-carbonyl chloride (1.0 equivalent) in anhydrous DCM.
Addition of Base and Amines: To each well, add TEA or DIPEA (1.5 equivalents). Then, add the corresponding aniline stock solution to each well.
Reaction: Seal the reaction block and stir the reactions at room temperature for 12-16 hours.
Work-up: Quench the reactions by adding water. Extract the aqueous layer with DCM. Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude products by parallel preparative HPLC to yield the desired N-aryl-isoquinoline-6-carboxamides.
Structure-Activity Relationships (SAR) of Isoquinoline Kinase Inhibitors
The systematic modification of the isoquinoline scaffold and the analysis of the resulting changes in biological activity are crucial for optimizing inhibitor potency and selectivity. Below are SAR summaries for isoquinoline inhibitors targeting several key kinases.
Fasudil is a clinically approved isoquinoline-based ROCK inhibitor used for the treatment of cerebral vasospasm. [3][7]SAR studies on Fasudil and its analogs have provided valuable insights for the design of more potent and selective ROCK inhibitors.
[8]
| Analog 3 (Tetrahydroisoquinoline) | - | - | Similar to Fasudil | Similar to Fasudil | [8]|
Key SAR Insights for ROCK Inhibitors:
The isoquinoline nitrogen is critical for activity, likely forming a hydrogen bond with the hinge region of ROCK.
[8]* The sulfonamide linker and the homopiperazine ring are important for potency.
Saturation of the isoquinoline ring to a tetrahydroisoquinoline can maintain activity while potentially improving selectivity against other kinases like PKC.
[8]
Protein Kinase B (Akt) Inhibitors
The PI3K/Akt signaling pathway is frequently hyperactivated in cancer, making Akt a prime therapeutic target. [3]Several potent isoquinoline-based Akt inhibitors have been developed.
A 3-isoquinolinylpyridine core has been identified as a potent scaffold for Akt inhibition.
[4]* Modifications at the C-1 position of the isoquinoline ring can significantly impact potency and pharmacokinetic properties. For instance, a chloro substitution at C-1 dramatically reduces potency but improves pharmacokinetic parameters.
[10]
Human Epidermal Growth Factor Receptor 2 (HER2) Inhibitors
HER2 is a key therapeutic target in certain types of breast cancer. Achieving selectivity for HER2 over the closely related EGFR is a significant challenge. Isoquinoline-based scaffolds have shown promise in developing selective HER2 inhibitors.
[11][12]
Bioisosteric replacement of a quinoline with an isoquinoline moiety can lead to enhanced selectivity for HER2 over EGFR.
[11]* The nature of the linker between the isoquinoline and quinazoline moieties influences both kinase inhibition and cellular activity.
Advanced Design Strategies for Isoquinoline Kinase Inhibitors
Beyond traditional ATP-competitive inhibitors, the isoquinoline scaffold can be adapted for more advanced drug design strategies to address challenges such as drug resistance and off-target toxicity.
Fragment-Based Drug Discovery (FBDD)
FBDD involves screening small, low-molecular-weight fragments for weak binding to the target protein. [13][14]These initial hits are then grown or linked together to generate more potent lead compounds. The isoquinoline core itself can be considered a privileged fragment that can be elaborated upon. For instance, fragment-based screening led to the identification of an isoquinolin-1-amine scaffold as a starting point for the development of ROCK-I inhibitors.
[15]
Caption: Fragment-Based Drug Discovery Workflow.
Covalent Inhibitors
Covalent inhibitors form an irreversible or reversible covalent bond with a specific amino acid residue in the target protein, often a cysteine. [16]This can lead to prolonged target engagement and increased potency. The isoquinoline scaffold can be appended with a reactive "warhead," such as an acrylamide group, to target a non-conserved cysteine residue in the kinase active site. This strategy has been successfully employed to develop inhibitors for kinases like EGFR.
[17]
Allosteric Inhibitors
Allosteric inhibitors bind to a site on the kinase distinct from the highly conserved ATP-binding pocket. [6][18]This can offer a path to achieving higher selectivity and overcoming resistance mutations in the ATP-binding site. While the discovery of allosteric sites is often serendipitous, the isoquinoline scaffold's versatility allows for the design of molecules that can probe for and bind to such sites.
Experimental Protocols for Kinase Inhibitor Evaluation
The evaluation of newly synthesized isoquinoline derivatives for their kinase inhibitory activity is a critical step in the drug discovery process. Below are detailed protocols for two commonly used in vitro kinase assays.
Luminescence-Based Kinase Assay (ADP-Glo™)
This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
[19][20]
Materials:
Kinase of interest
Kinase substrate (peptide or protein)
ATP
Isoquinoline inhibitor test compounds
ADP-Glo™ Kinase Assay Kit (Promega)
White, opaque 384-well plates
Luminometer
Procedure:
Kinase Reaction:
In a 384-well plate, add 2.5 µL of 2x kinase/substrate solution.
Add 0.5 µL of the isoquinoline inhibitor (or DMSO as a vehicle control).
Initiate the reaction by adding 2 µL of 2.5x ATP solution.
Incubate at room temperature for 60 minutes.
ATP Depletion:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate at room temperature for 40 minutes.
ADP to ATP Conversion and Signal Generation:
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase/luciferin to generate a luminescent signal.
Incubate at room temperature for 30-60 minutes.
Data Acquisition:
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.
Data Analysis:
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
Determine the IC₅₀ value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET assays are a popular choice for high-throughput screening due to their homogeneous format and high sensitivity. [8][15]This protocol is based on the LanthaScreen™ technology.
In a 384-well plate, add 5 µL of 2x kinase/fluorescein-labeled substrate solution.
Add 1 µL of the isoquinoline inhibitor (or DMSO control).
Initiate the reaction by adding 4 µL of 2.5x ATP solution.
Incubate at room temperature for the desired time (e.g., 60 minutes).
Detection:
Add 10 µL of 2x Tb-labeled antibody in TR-FRET dilution buffer containing EDTA to stop the reaction.
Incubate at room temperature for 60 minutes to allow for antibody binding.
Data Acquisition:
Read the plate on a TR-FRET-compatible reader, measuring the emission at both the terbium donor wavelength (e.g., 490 nm) and the fluorescein acceptor wavelength (e.g., 520 nm).
Data Analysis:
Calculate the TR-FRET ratio (emission at 520 nm / emission at 490 nm).
Determine the percent inhibition and IC₅₀ values as described for the luminescence-based assay.
Conclusion and Future Perspectives
The isoquinoline scaffold has firmly established itself as a cornerstone in the design and development of kinase inhibitors. Its inherent structural features that facilitate hinge-binding, combined with its synthetic tractability, provide a robust platform for generating potent and selective drug candidates. As our understanding of kinase biology deepens and new resistance mechanisms emerge, the versatility of the isoquinoline core will continue to be exploited in advanced drug design strategies. The application of fragment-based approaches, the rational design of covalent and allosteric inhibitors, and the use of computational methods will undoubtedly lead to the discovery of novel isoquinoline-based kinase inhibitors with improved therapeutic profiles. This guide has provided a comprehensive overview of the key aspects of leveraging this privileged scaffold, from synthesis to biological evaluation, with the aim of empowering researchers to continue to innovate in this exciting and impactful field of drug discovery.
References
Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908. [Link]
Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]
Binet, J., et al. (2002). Structure activity relationships of new inhibitors of mammalian 2,3-oxidosqualene cyclase designed from isoquinoline derivatives. Chemical & Pharmaceutical Bulletin, 50(3), 316-329. [Link]
[18]31. Zhu, G. D., et al. (2006). Synthesis and structure-activity relationship of 3,4'-bispyridinylethylenes: discovery of a potent 3-isoquinolinylpyridine inhibitor of protein kinase B (PKB/Akt) for the treatment of cancer. Journal of Medicinal Chemistry, 49(7), 2193-2200. [Link]
[16]32. Murray, C. W., & Verdonk, M. L. (2006). Fragment-based approaches to the discovery of kinase inhibitors. Journal of Computer-Aided Molecular Design, 20(7-8), 457-466. [Link]
[13]33. Atobe, M., et al. (2021). Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs. RSC Medicinal Chemistry, 12(1), 58-66. [Link]
SciSpace. (n.d.). FRAGMENT-BASED LEAD DISCOVERY. Retrieved from [Link]
[14]38. Defois, M., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(17), 5578. [Link]
OUCI. (n.d.). Covalent Kinase Inhibitors: An Overview. Retrieved from [Link]
University of South Florida. (2022, April 26). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Retrieved from [Link]
[5]43. Wang, J., et al. (2017). Fasudil and its analogs: a new powerful weapon in the long war against central nervous system disorders? Expert Opinion on Investigational Drugs, 26(1), 53-62. [Link]
Bar-Lev, D. D., et al. (2020). Design, Synthesis, and Biological Evaluation of Covalent Inhibitors of Focal Adhesion Kinase (FAK) against Human Malignant Glioblastoma. Journal of Medicinal Chemistry, 63(23), 14782-14803. [Link]
SciSpace. (2020, July 2). Covalent inhibitors: A rational approach to drug discovery. Retrieved from [Link]
An In-depth Technical Guide to the Solubility Profile of (1-Methylisoquinolin-7-yl)methanamine
Abstract: The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability and therapeutic efficacy.[1][2][3] This guide provides...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability and therapeutic efficacy.[1][2][3] This guide provides a comprehensive framework for characterizing the solubility profile of (1-Methylisoquinolin-7-yl)methanamine, a heterocyclic compound with potential pharmacological significance. Recognizing that pre-existing public data on this specific molecule is limited, this document serves as a predictive and methodological whitepaper. It is designed for researchers, scientists, and drug development professionals, offering a roadmap from in silico prediction to robust experimental determination and interpretation within the context of pharmaceutical sciences. We detail the underlying principles, provide step-by-step protocols for gold-standard assays, and discuss the strategic implications of the resulting data for drug classification and formulation.
Introduction: The Central Role of Solubility
(1-Methylisoquinolin-7-yl)methanamine is a substituted isoquinoline derivative. The isoquinoline scaffold is a prominent feature in many natural alkaloids and synthetic compounds with significant pharmacological activities.[4][5] Its structure, comprising a bicyclic aromatic isoquinoline core, a lipophilic methyl group, and an ionizable aminomethyl substituent, presents a unique combination of physicochemical properties that directly govern its solubility.
The solubility of a drug candidate is a gatekeeper for its success. Poor aqueous solubility can lead to low and erratic absorption, diminished bioavailability, and challenges in developing viable parenteral or oral dosage forms.[1][2][6] Therefore, a thorough understanding of a compound's solubility profile across a physiologically relevant pH range is not merely a characterization step but a foundational pillar of preclinical development. This guide delineates a systematic approach to establish such a profile for (1-Methylisoquinolin-7-yl)methanamine.
Part 1: Predictive Analysis and Physicochemical Foundations
Before embarking on laboratory experiments, a predictive analysis based on the molecular structure provides invaluable foresight into the compound's expected behavior.
Structural Impact on Solubility
The key to understanding the solubility of (1-Methylisoquinolin-7-yl)methanamine lies in its primary amine group (-CH₂NH₂). As a weak base, its state of ionization is pH-dependent.
At Low pH (e.g., gastric environment): The amine group will be protonated (-CH₂NH₃⁺), forming a salt. This ionic form is anticipated to have significantly higher aqueous solubility due to favorable ion-dipole interactions with water.
At High pH (e.g., lower intestine): The amine group will be in its neutral, un-ionized form. The molecule's solubility will be dominated by the relatively hydrophobic isoquinoline ring and methyl group, leading to much lower intrinsic solubility.
The pKa, the pH at which 50% of the compound is ionized, is the inflection point of this behavior and a critical parameter to determine.
In Silico Prediction
A variety of computational tools (e.g., SwissADME, ChemAxon, ACD/Labs Percepta) can provide initial estimates of key physicochemical properties.[7] These platforms model parameters such as:
logP/logD: The logarithm of the octanol-water partition coefficient (logP for the neutral species) or distribution coefficient (logD at a specific pH). It quantifies lipophilicity.
Aqueous Solubility (logS): An estimate of the intrinsic solubility of the neutral form.
pKa: The predicted acid dissociation constant of the protonated amine.
While these predictions are useful for initial assessment, they must be confirmed by empirical measurement.
pH-Dependent Ionization
The relationship between pH, pKa, and the ionization state of the amine group is fundamental. This equilibrium directly dictates the pH-solubility profile.
Caption: Ionization equilibrium of the primary amine.
Part 2: Gold-Standard Experimental Protocols
Accurate determination of solubility requires rigorous, validated experimental methods. The thermodynamic shake-flask method is considered the "gold standard" for its reliability and direct measurement of equilibrium solubility.[8][9]
Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method
This method measures the equilibrium solubility of a compound, which is the saturation point of a solution in contact with excess solid after an extended period.[10]
Objective: To determine the solubility of (1-Methylisoquinolin-7-yl)methanamine across a biorelevant pH range (1.2, 4.5, 6.8, and 7.4) at 37°C.
Preparation: Add an excess of solid (1-Methylisoquinolin-7-yl)methanamine to a series of vials (in triplicate for each pH point) to ensure a saturated solution is achieved. A visible amount of solid should remain at the end of the experiment.
Buffer Addition: Add a precise volume (e.g., 1 mL) of each buffer solution (pH 1.2, 4.5, 6.8, 7.4) to the respective vials.
Equilibration: Seal the vials and place them in an orbital shaker set to 37 ± 1°C. Shake for at least 24 to 48 hours to ensure equilibrium is reached.[8][13]
Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
Sample Collection: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot using a 0.22 µm syringe filter to remove any remaining particulates.
Dilution: Dilute the filtrate with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the analytical method.
Quantification: Analyze the diluted samples using a validated HPLC-UV method.[14] The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.
For early-stage discovery, kinetic solubility provides a faster, though less precise, measure.[13][15] This method typically involves adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring the point of precipitation, often via nephelometry (light scattering) or UV absorbance.[13][15]
Objective: To rapidly estimate the solubility of (1-Methylisoquinolin-7-yl)methanamine for screening purposes.
Methodology:
Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).[15]
Serial Dilution: Add small volumes of the DMSO stock to wells of a microtiter plate containing aqueous buffer (e.g., PBS pH 7.4).[13]
Incubation: Mix and incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours).[15]
Measurement: Analyze the wells for precipitation using a nephelometer. The solubility is estimated as the highest concentration that does not show significant light scattering compared to controls.[13][15]
Causality: Kinetic solubility often overestimates thermodynamic solubility because it starts from a supersaturated solution created by the DMSO crash-out.[8] It measures the tendency of a compound to precipitate from solution rather than the equilibrium between solid and solution.
Caption: Workflow for Thermodynamic Solubility Assay.
Part 3: Data Interpretation and Strategic Application
The experimentally determined solubility data is crucial for guiding further development.
Data Presentation
Results from the shake-flask assay should be compiled into a clear, structured table.
pH of Buffer
Mean Solubility (µg/mL)
Standard Deviation
Mean Solubility (µM)
Classification
1.2
Experimental Value
Value
Value
e.g., Very Soluble
4.5
Experimental Value
Value
Value
e.g., Soluble
6.8
Experimental Value
Value
Value
e.g., Sparingly Soluble
7.4
Experimental Value
Value
Value
e.g., Poorly Soluble
Biopharmaceutical Classification System (BCS)
The Biopharmaceutics Classification System (BCS) is a regulatory framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[16][17]
High Solubility: The highest single therapeutic dose is soluble in ≤250 mL of aqueous media over the pH range of 1.2–6.8.[18][19]
Low Solubility: The highest dose is not soluble in ≤250 mL over this pH range.
Based on the experimental data, (1-Methylisoquinolin-7-yl)methanamine can be provisionally classified. Given its basic nature, the lowest solubility will likely occur at pH 6.8. This value is used for BCS classification. If the compound also has high permeability, it would be BCS Class I (high sol, high perm) or Class II (low sol, high perm).[17][18] This classification has significant implications, as BCS Class I and III drugs may be eligible for biowaivers, reducing the need for in vivo bioequivalence studies.[19][20]
Implications for Formulation Development
The pH-solubility profile is a critical tool for formulation scientists. If (1-Methylisoquinolin-7-yl)methanamine is determined to have low solubility at intestinal pH, several enhancement strategies can be considered:
Salt Formation: Creating a salt form with a suitable counter-ion is a common and effective method to improve the solubility and dissolution rate of basic drugs.[21]
Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the drug particles, which can enhance the dissolution rate, although it does not affect the equilibrium solubility.[2][6][22]
Solid Dispersions: Dispersing the drug in an amorphous form within a polymer matrix can significantly improve solubility by overcoming the crystal lattice energy.
pH Adjustment: For liquid formulations, adjusting the pH to a range where the compound is ionized can maintain its solubility.[1]
Conclusion
Characterizing the solubility profile of a novel compound like (1-Methylisoquinolin-7-yl)methanamine is a foundational activity in drug development. This guide outlines a logical, scientifically-grounded workflow from theoretical prediction to definitive experimental measurement. By understanding the pH-dependent behavior of the molecule and applying gold-standard protocols like the shake-flask method, researchers can generate the high-quality data necessary to classify the compound within the BCS framework, anticipate biopharmaceutical challenges, and design rational formulation strategies to optimize its therapeutic potential.
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Asian Journal of Pharmacy and Technology. Physico-chemical Properties of Solid Drugs: A Review. 2015;5(2):95-101. Available from: [Link]
ResearchGate. Physicochemical properties, lipophilicity, and drug-likeness. 2021. Available from: [Link]
PubMed. TCB-2 [(7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine]: A Hallucinogenic Drug, a Selective 5-HT 2A Receptor Pharmacological Tool, or None of the Above?. Neuropharmacology. 2018;142:20-29. Available from: [Link]
PubMed. Design and synthesis of trans-N-[4-[2-(6-cyano-1,2,3, 4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011): A potent and selective dopamine D(3) receptor antagonist with high oral bioavailability and CNS penetration in the rat. Journal of Medicinal Chemistry. 2000;43(23):4397-4409. Available from: [Link]
Application Notes and Protocols for the Synthesis of Isoquinolinyl Methanamines via Reductive Amination
Introduction: The Significance of the Isoquinoline Scaffold The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including pharmaceuticals...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including pharmaceuticals and natural products.[1] Its rigid structure provides a well-defined orientation for functional groups, enabling precise interactions with biological targets. Isoquinolinyl methanamines, in particular, are crucial building blocks and final drug candidates, serving as key intermediates in the synthesis of compounds targeting the central nervous system, cardiovascular system, and infectious diseases.[2][3]
Reductive amination stands out as one of the most robust and versatile methods for constructing the critical C-N bond that defines these molecules.[2][3] This powerful transformation converts a carbonyl group, typically an aldehyde or ketone, into an amine through an intermediate imine in a single, efficient operation.[4] Its widespread adoption in the pharmaceutical industry is due to its operational simplicity, broad substrate scope, and the availability of mild, selective reagents that tolerate a wide array of functional groups.[3] This guide provides an in-depth analysis of the reaction conditions, explains the causality behind procedural choices, and delivers validated protocols for the synthesis of isoquinolinyl methanamines.
Core Principles: The Reductive Amination Pathway
The reductive amination process is a one-pot reaction that proceeds in two sequential steps: the formation of an imine or iminium ion, followed by its immediate reduction to the corresponding amine.[4][5] This strategy elegantly avoids the issues of over-alkylation often encountered with direct alkylation of amines using alkyl halides.[6]
Imine/Iminium Ion Formation : The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of an isoquinoline aldehyde (e.g., isoquinoline-1-carbaldehyde). This forms an unstable hemiaminal intermediate which subsequently dehydrates to yield a C=N double bond, the imine.[7][8] Under the typically neutral to weakly acidic reaction conditions, the imine can be protonated to form an iminium ion, which is even more electrophilic and susceptible to reduction.[7]
In-Situ Reduction : A carefully chosen reducing agent, present in the same reaction vessel, selectively reduces the imine/iminium ion as it is formed. The success of the one-pot reaction hinges on the reducing agent's ability to reduce the iminium ion much faster than it reduces the starting aldehyde.[7][9]
Caption: General mechanism of reductive amination.
Selecting the Optimal Reducing Agent: A Comparative Analysis
The choice of reducing agent is the most critical parameter for a successful reductive amination. The ideal reagent should be mild enough to not reduce the starting aldehyde but potent enough to efficiently reduce the formed iminium ion.[7]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) : This is the preeminent reagent for modern reductive amination. Its bulky acetate groups sterically hinder and electronically deactivate the borohydride, making it a mild and highly selective reducing agent that reduces iminium ions significantly faster than aldehydes or ketones.[9][10] This high selectivity allows for a true one-pot process with minimal side-product formation.[11] Furthermore, it does not require strict pH control and is a safer alternative to cyanide-based reagents.[12]
Sodium Cyanoborohydride (NaBH₃CN) : Historically, NaBH₃CN was the agent of choice.[6] It is also selective for iminium ions over carbonyls, but its reactivity is pH-dependent, requiring careful control of conditions (typically pH 6-7) to prevent both the reduction of the carbonyl and the hydrolysis of the reagent.[10] The primary drawback is its high toxicity and the generation of cyanide byproducts.[10]
Sodium Borohydride (NaBH₄) : As a more powerful reducing agent, NaBH₄ is capable of reducing both the starting aldehyde and the intermediate imine.[6] Therefore, it is generally unsuitable for a direct, one-pot reductive amination. However, it is highly effective in an indirect or stepwise procedure where the imine is formed first, and the NaBH₄ is added subsequently to perform the reduction.[7][11] This approach can be advantageous when dialkylation is a persistent issue.[7]
Catalytic Hydrogenation : Using hydrogen gas with a metal catalyst (e.g., Pd, Pt, Ni) is a green and sustainable alternative.[4][13] This method is highly efficient but may not be compatible with other reducible functional groups within the molecule, such as alkenes, alkynes, or nitro groups.[11]
Data Summary: Comparative Reaction Conditions
The following table summarizes typical conditions for the reductive amination of an isoquinoline-1-carbaldehyde with a generic primary amine (R-NH₂).
Reducing Agent
Solvent(s)
Additive/Catalyst
Temp. (°C)
Typical Time (h)
Key Advantages & Considerations
NaBH(OAc)₃
DCE, THF, CH₂Cl₂, MeCN
Acetic Acid (optional)
20–25
1–12
Method of Choice. High selectivity, mild conditions, broad functional group tolerance, non-toxic byproducts.[10][11]
NaBH₃CN
MeOH, EtOH
pH control (6-7)
20–25
4–24
Good selectivity but requires careful pH monitoring. Highly toxic reagent and byproducts.[10]
NaBH₄ (Stepwise)
MeOH, EtOH
None
0–25
1–4 (reduction)
Useful for preventing dialkylation.[7][11] Requires pre-formation of the imine in a separate step.
H₂ / Catalyst
MeOH, EtOH, EtOAc
Pd/C, PtO₂, Ra-Ni
20–50
2–16
Green, high atom economy. May reduce other functional groups. Requires specialized hydrogenation equipment.[4]
Detailed Experimental Protocols
Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (Gold Standard)
This protocol describes a general and highly reliable one-pot procedure for coupling an isoquinoline aldehyde with a primary or secondary amine.
Caption: Experimental workflow for NaBH(OAc)₃ protocol.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add isoquinoline-1-carbaldehyde (1.0 equiv) and the selected amine (1.1 equiv).
Dissolve the starting materials in anhydrous DCE (or DCM) to a concentration of approximately 0.1-0.2 M.
Stir the mixture at room temperature under a nitrogen or argon atmosphere for 20-30 minutes. This allows for the initial formation of the hemiaminal/imine intermediate.
Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 5-10 minutes. Note: A slight exotherm may be observed.
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 1-4 hours).
Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.[5]
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[5]
Purify the crude material by flash column chromatography on silica gel to afford the pure isoquinolinyl methanamine.
Self-Validating System & Troubleshooting:
Expected Outcome: The reaction should proceed cleanly to the desired amine with high yield (typically >80%).
Incomplete Reaction: If the starting aldehyde persists, add an additional portion of NaBH(OAc)₃ (0.3-0.5 equiv) and allow the reaction to stir for longer. Ensure all reagents and solvents were anhydrous, as water can deactivate the reducing agent.[9]
Formation of Alcohol Side Product: This indicates the reducing agent is reducing the aldehyde. This is rare with NaBH(OAc)₃ but could suggest a reactive aldehyde or contamination. Consider running the reaction at a lower temperature (0 °C).
Dialkylation (with primary amines): If the secondary amine product reacts further with the aldehyde, a tertiary amine byproduct will form.[7] This can be suppressed by using a slight excess of the primary amine (up to 1.5 equiv).[7] If the problem persists, switch to Protocol 2.
Protocol 2: Stepwise Reductive Amination using Sodium Borohydride
This two-step protocol is useful for substrates prone to dialkylation or when using the more economical NaBH₄ is desired.
Step-by-Step Methodology:
Part A: Imine Formation
Combine isoquinoline-1-carbaldehyde (1.0 equiv) and the primary amine (1.05 equiv) in anhydrous methanol (MeOH) in a round-bottom flask.
If desired, a dehydrating agent like anhydrous MgSO₄ can be added to drive the imine formation equilibrium.
Stir the mixture at room temperature for 1-3 hours, monitoring the formation of the imine by TLC or ¹H NMR (disappearance of the aldehyde proton signal ~9-10 ppm).
Part B: Reduction
Cool the reaction mixture containing the pre-formed imine to 0 °C in an ice bath.
Slowly add sodium borohydride (NaBH₄) (1.5 equiv) in small portions. Caution: Gas evolution (H₂) will occur.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours.
Quench the reaction by the slow addition of water.
Concentrate the mixture under reduced pressure to remove the methanol, then perform a standard aqueous workup and extraction as described in Protocol 1 (Steps 7-9).
Conclusion
The synthesis of isoquinolinyl methanamines is efficiently and reliably achieved through reductive amination. The direct, one-pot procedure utilizing sodium triacetoxyborohydride is the superior method for most applications, offering high selectivity, operational simplicity, and broad functional group compatibility.[11] By understanding the underlying mechanism and the distinct roles of different reducing agents, researchers can select the optimal conditions to overcome challenges such as side-product formation and successfully synthesize these valuable molecules for drug discovery and development.
References
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. [Link]
Toolkit for Reductive Amination in Drug Discovery - BioResearch. [Link]
Reductive Amination, and How It Works - Master Organic Chemistry. [Link]
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal. [Link]
Reductive Amination in the Synthesis of Pharmaceuticals - ResearchGate. [Link]
Reductive Amination in the Synthesis of Pharmaceuticals - Chemical Reviews. [Link]
TiCl(OiPr)3 and NaBH(OAc)3: An Efficient Reagent Combination for the Reductive Amination of Aldehydes by Electron-Deficient Amines - ResearchGate. [Link]
Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes - Journal of the American Chemical Society. [Link]
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. [Link]
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - The Journal of Organic Chemistry. [Link]
Application Notes and Protocols for the Preparation of 1-Methylisoquinoline-7-carboxaldehyde Precursors
Introduction 1-Methylisoquinoline-7-carboxaldehyde is a key building block in medicinal chemistry and drug development, serving as a versatile precursor for the synthesis of a wide range of complex heterocyclic compounds...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
1-Methylisoquinoline-7-carboxaldehyde is a key building block in medicinal chemistry and drug development, serving as a versatile precursor for the synthesis of a wide range of complex heterocyclic compounds. The isoquinoline scaffold is a privileged structure found in numerous natural products and pharmacologically active molecules. The specific substitution pattern of a methyl group at the 1-position and a carboxaldehyde at the 7-position allows for diverse functionalization, making it a valuable intermediate for targeting various biological pathways.
This comprehensive guide provides detailed, field-proven protocols for the synthesis of precursors to 1-methylisoquinoline-7-carboxaldehyde. Two primary synthetic routes are presented, each offering strategic advantages depending on available starting materials and desired scale. These protocols are designed for researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices to ensure robust and reproducible outcomes.
Synthetic Strategy Overview
The preparation of 1-methylisoquinoline-7-carboxaldehyde can be approached through the construction of a 1-methylisoquinoline core, followed by functionalization at the 7-position. This guide details two effective pathways to key precursors: 1-methyl-7-cyanoisoquinoline and 7-bromo-1-methylisoquinoline . Both of these intermediates can be readily converted to the target aldehyde.
Caption: Overall synthetic strategy for 1-methylisoquinoline-7-carboxaldehyde.
Part 1: Synthesis of the 1-Methylisoquinoline Core
The foundational step for both synthetic routes is the construction of the 1-methylisoquinoline scaffold. The Bischler-Napieralski reaction is a robust and widely used method for this transformation.[1][2][3][4] This involves the cyclization of a β-arylethylamide, in this case, N-acetyl-β-phenylethylamine, using a dehydrating agent. The resulting 1-methyl-3,4-dihydroisoquinoline is then dehydrogenated to yield the aromatic 1-methylisoquinoline.
Protocol 1.1: Preparation of N-Acetyl-β-phenylethylamine
Materials:
β-Phenylethylamine
Acetic anhydride
Pyridine
Dichloromethane (DCM)
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate solution (NaHCO₃)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
In a round-bottom flask, dissolve β-phenylethylamine (1.0 eq) in dichloromethane.
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-acetyl-β-phenylethylamine as a solid. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.
Protocol 1.2: Bischler-Napieralski Cyclization and Dehydrogenation
Materials:
N-Acetyl-β-phenylethylamine
Phosphorus oxychloride (POCl₃)
Toluene
Palladium on carbon (10% Pd/C)
Sulfur or disproportionation agent (e.g., cyclohexene)
Sodium hydroxide solution (NaOH)
Dichloromethane (DCM)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Cyclization: In a flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve N-acetyl-β-phenylethylamine (1.0 eq) in dry toluene.
Carefully add phosphorus oxychloride (2.0-3.0 eq) to the solution.
Heat the mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The reaction should be monitored by TLC.
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
Basify the aqueous solution with a concentrated NaOH solution to a pH of >10, keeping the mixture cool in an ice bath.
Extract the product with DCM (3 x volumes).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give crude 1-methyl-3,4-dihydroisoquinoline.
Dehydrogenation: Dissolve the crude 1-methyl-3,4-dihydroisoquinoline in a high-boiling solvent such as xylene or decalin.
Add 10% Pd/C (5-10 mol%) and a hydrogen acceptor like sulfur or cyclohexene.
Heat the mixture to reflux for several hours until the reaction is complete (monitored by GC-MS or TLC).
Cool the mixture, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
The crude 1-methylisoquinoline can be purified by vacuum distillation or column chromatography on silica gel.
Compound
Molecular Formula
Molecular Weight ( g/mol )
Typical Yield (%)
N-Acetyl-β-phenylethylamine
C₁₀H₁₃NO
163.22
>95
1-Methylisoquinoline
C₁₀H₉N
143.19
70-85 (from dihydroisoquinoline)
Part 2: Synthesis of 1-Methylisoquinoline-7-carboxaldehyde Precursors
With the 1-methylisoquinoline core in hand, the next stage involves the introduction of a functional group at the 7-position that can be subsequently converted to a carboxaldehyde.
Route A: Via 7-Amino-1-methylisoquinoline and Sandmeyer Reaction
This route involves the nitration of 1-methylisoquinoline, followed by reduction of the nitro group to an amine. The resulting 7-amino-1-methylisoquinoline can then be converted to 1-methyl-7-cyanoisoquinoline via the Sandmeyer reaction.[5][6][7][8][9][10] The cyano group serves as an excellent precursor to the aldehyde.
Caption: Synthetic workflow for Route A: Cyanation Pathway.
Materials:
1-Methylisoquinoline
Concentrated Sulfuric Acid (H₂SO₄)
Fuming Nitric Acid (HNO₃)
Ammonium hydroxide (NH₄OH)
Ice
Procedure:
In a flask cooled in an ice-salt bath, slowly add 1-methylisoquinoline (1.0 eq) to concentrated sulfuric acid.
Cool the mixture to 0 °C and add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
Carefully pour the reaction mixture onto crushed ice.
Neutralize the solution with concentrated ammonium hydroxide until basic.
The precipitated product, a mixture of 5-nitro and 7-nitro isomers, can be collected by filtration. The isomers can be separated by column chromatography.
Materials:
7-Nitro-1-methylisoquinoline
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Concentrated Hydrochloric Acid (HCl)
Sodium hydroxide (NaOH)
Ethanol
Procedure:
Suspend 7-nitro-1-methylisoquinoline (1.0 eq) in ethanol.[5]
Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated HCl.[5]
Make the solution strongly basic with a concentrated NaOH solution.
Extract the product with an organic solvent such as ethyl acetate or chloroform.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 7-amino-1-methylisoquinoline.
Materials:
7-Amino-1-methylisoquinoline
Sodium nitrite (NaNO₂)
Hydrochloric acid (HCl)
Copper(I) cyanide (CuCN)
Potassium cyanide (KCN) (use with extreme caution)
Procedure:
Diazotization: Dissolve 7-amino-1-methylisoquinoline (1.0 eq) in a mixture of concentrated HCl and water, and cool to 0-5 °C.
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes.
Cyanation: In a separate flask, prepare a solution of CuCN and KCN in water.
Slowly add the cold diazonium salt solution to the cyanide solution.
Allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.
Cool the mixture and extract the product with an organic solvent.
Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography to obtain 1-methyl-7-cyanoisoquinoline.
Materials:
1-Methyl-7-cyanoisoquinoline
Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in hexanes or toluene)
Dry dichloromethane (DCM) or toluene
Methanol
Rochelle's salt solution (saturated aqueous potassium sodium tartrate) or dilute HCl
Procedure:
Dissolve 1-methyl-7-cyanoisoquinoline (1.0 eq) in dry DCM or toluene under an inert atmosphere (e.g., argon or nitrogen).[11][12]
Cool the solution to -78 °C using a dry ice/acetone bath.[11][12][13][14]
Slowly add DIBAL-H solution (1.1-1.2 eq) dropwise, maintaining the temperature at -78 °C.[11][12][13][14]
Stir the reaction at -78 °C for 2-3 hours.
Quench the reaction at -78 °C by the slow addition of methanol.
Allow the mixture to warm to room temperature and add Rochelle's salt solution, stirring vigorously until two clear layers form.
Separate the layers and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude aldehyde. Purify by column chromatography.
Route B: Via 7-Bromo-1-methylisoquinoline and Formylation
This alternative route involves the bromination of 1-methylisoquinoline to produce 7-bromo-1-methylisoquinoline. This intermediate can then be converted to the target aldehyde via a lithium-halogen exchange followed by formylation with N,N-dimethylformamide (DMF).[15][16]
Caption: Synthetic workflow for Route B: Bromination and Formylation.
Materials:
1-Methylisoquinoline
N-Bromosuccinimide (NBS)
Concentrated Sulfuric Acid (H₂SO₄)
Ammonium hydroxide (NH₄OH)
Ice
Procedure:
Slowly add 1-methylisoquinoline (1.0 eq) to concentrated sulfuric acid at 0 °C.
Add N-bromosuccinimide (1.1 eq) portion-wise, maintaining a low temperature.
Stir the reaction mixture at a controlled temperature (e.g., 0-10 °C) for several hours. The reaction may require optimization to favor 7-substitution over other positions.
Pour the reaction mixture onto ice and neutralize with ammonium hydroxide.
Extract the product with an organic solvent, wash, dry, and concentrate.
Purify by column chromatography to isolate 7-bromo-1-methylisoquinoline.
Materials:
7-Bromo-1-methylisoquinoline
n-Butyllithium (n-BuLi) (solution in hexanes)
Dry tetrahydrofuran (THF) or diethyl ether
N,N-Dimethylformamide (DMF)
Saturated ammonium chloride solution (NH₄Cl)
Procedure:
Dissolve 7-bromo-1-methylisoquinoline (1.0 eq) in dry THF or diethyl ether under an inert atmosphere.
Cool the solution to -78 °C.
Slowly add n-BuLi (1.1 eq) dropwise and stir at -78 °C for 1 hour to perform the lithium-halogen exchange.
Add dry DMF (1.5 eq) to the reaction mixture at -78 °C and stir for another hour.
Quench the reaction by adding saturated NH₄Cl solution.
Allow the mixture to warm to room temperature and extract with an organic solvent.
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the crude product by column chromatography to obtain 1-methylisoquinoline-7-carboxaldehyde.
Data Summary
Precursor
Molecular Formula
Molecular Weight ( g/mol )
Key Synthetic Step
Reagents
1-Methyl-7-cyanoisoquinoline
C₁₁H₈N₂
168.19
Sandmeyer Reaction
NaNO₂, HCl, CuCN
7-Bromo-1-methylisoquinoline
C₁₀H₈BrN
222.08
Bromination
NBS, H₂SO₄
Conclusion
The protocols detailed in this application note provide two robust and versatile synthetic routes for the preparation of key precursors to 1-methylisoquinoline-7-carboxaldehyde. The choice between the cyanation and bromination pathways will depend on factors such as reagent availability, safety considerations (particularly with cyanide salts), and the desired scale of the synthesis. Both routes utilize well-established and reliable chemical transformations, and the provided step-by-step procedures, along with the rationale behind them, are intended to enable researchers to successfully synthesize these valuable intermediates for their drug discovery and development programs.
References
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. 2021.
Application Notes & Protocols: Solid-Phase Synthesis of Peptidomimetics Incorporating Isoquinoline Amines
Abstract The incorporation of non-canonical structural motifs into peptides is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced stability, receptor affinity, and novel bio...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The incorporation of non-canonical structural motifs into peptides is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced stability, receptor affinity, and novel biological activities.[1][2][3] Isoquinoline moieties, in particular, offer a rigid, aromatic scaffold that can mimic peptide turns or interact with target proteins. However, the integration of isoquinoline amines into standard solid-phase peptide synthesis (SPPS) workflows presents significant challenges due to their steric hindrance and reduced nucleophilicity compared to aliphatic amines. This guide provides a comprehensive technical overview and detailed protocols for the successful solid-phase synthesis of peptides containing isoquinoline amines. We will explore the underlying chemical principles, strategic considerations for efficient coupling, and robust, field-tested methodologies designed for researchers, chemists, and drug development professionals.
Introduction: The Challenge and Opportunity of Heterocyclic Amines in SPPS
Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, remains the dominant methodology for creating peptides for research and therapeutic applications.[4] The process relies on a cyclical series of deprotection and coupling reactions on a solid resin support, which greatly simplifies purification.[5][6][7] The most prevalent strategy, Fmoc/tBu chemistry, uses the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile groups for side-chain protection.[4][5]
While highly effective for standard proteinogenic amino acids, this process faces hurdles when incorporating sterically demanding or electronically deactivated building blocks. Isoquinoline amines are a prime example of such a "difficult" coupling partner.[8][9][10][11]
Key Challenges:
Steric Hindrance: The bulky, bicyclic ring system of isoquinoline physically obstructs the approach of the amine to the activated carboxylic acid of the incoming amino acid.[8][9]
Reduced Nucleophilicity: The nitrogen lone pair in an aromatic system like isoquinoline is delocalized into the ring, reducing its availability for nucleophilic attack compared to a primary alkyl amine.
Overcoming these challenges requires a departure from standard coupling protocols and a rational selection of more potent reagents and optimized reaction conditions. This guide will focus on the use of advanced uronium-based coupling reagents, which are specifically designed to activate carboxylic acids to a high degree, thereby forcing the reaction with weakly nucleophilic amines to completion.[12][13]
Strategic Considerations for Efficient Coupling
The Central Role of the Coupling Reagent: HATU
Standard carbodiimide activators (e.g., DIC) are often insufficient for driving the acylation of hindered amines to completion.[11] The reagent of choice for this application is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) .[12][14]
Why HATU is Superior for This Application:
High Activation Level: HATU reacts with a carboxylate to form a highly reactive OAt-active ester.[12][14][15] This intermediate is significantly more electrophilic than those formed by reagents like HBTU or DIC/HOBt.[13]
Neighboring Group Participation: The nitrogen atom in the pyridine ring of the HOAt leaving group is thought to stabilize the transition state of the subsequent aminolysis step, accelerating the rate of amide bond formation.[14]
Reduced Racemization: The rapid kinetics and efficient nature of HATU-mediated couplings help to suppress potential side reactions, including the racemization of the activated amino acid.[12]
The mechanism involves the initial activation of the carboxylic acid to form an unstable isouronium salt, which is then rapidly converted to the key OAt-active ester intermediate. This ester is then attacked by the isoquinoline amine to form the desired amide bond.[14][15][16]
Reaction Workflow and Mechanism Visualization
The overall workflow for a single coupling cycle in Fmoc-SPPS is depicted below, highlighting the critical coupling step.
Application Notes and Protocols: Harnessing Isoquinoline Methylamines in Advanced Click Chemistry Applications
Audience: Researchers, scientists, and drug development professionals. Abstract: This technical guide provides a comprehensive overview of the application of isoquinoline methylamines in click chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the application of isoquinoline methylamines in click chemistry. It is designed to equip researchers with the foundational knowledge and practical protocols to leverage this versatile chemical scaffold in bioconjugation, drug discovery, and molecular imaging. The document delves into the rationale behind experimental designs, offering detailed, step-by-step methodologies for the synthesis of click-ready isoquinoline methylamine derivatives and their subsequent use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.
Introduction: The Synergy of Isoquinoline Scaffolds and Click Chemistry
The isoquinoline core is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds, exhibiting activities ranging from anticancer to antiviral.[1][2][3] Its rigid, planar structure and ability to be functionalized at various positions make it an attractive scaffold in medicinal chemistry.[2][4] The introduction of a methylamine substituent provides a key handle for further chemical modification.
Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions, often proceeding in aqueous environments.[5] Among these, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its metal-free counterpart, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), have emerged as powerful tools for covalently linking molecules with high specificity and efficiency.[][][8]
The fusion of isoquinoline methylamines with click chemistry opens up exciting avenues for the construction of complex molecular architectures with tailored biological functions. This guide will provide the necessary protocols to empower researchers in this endeavor.
Preparing Isoquinoline Methylamines for Click Chemistry
To be utilized in click chemistry, the isoquinoline methylamine scaffold must first be functionalized with either an azide or a terminal alkyne group. The methylamine group serves as a convenient anchor point for introducing these functionalities.
Synthesis of an Alkyne-Modified Isoquinoline Methylamine
This protocol describes the synthesis of an N-propargylated isoquinoline methylamine, a versatile building block for CuAAC reactions.
Reaction Scheme:
Caption: Synthesis of an alkyne-modified isoquinoline methylamine.
Protocol: Synthesis of N-(prop-2-yn-1-yl)-N-((isoquinolin-1-yl)methyl)amine
Dissolution: Dissolve isoquinoline-1-methylamine (1.0 eq) in anhydrous acetonitrile (ACN) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution. The base acts as a proton scavenger for the acidic proton of the amine.
Addition of Alkylating Agent: To the stirring suspension, add propargyl bromide (1.1 eq) dropwise at room temperature.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-propargylated isoquinoline methylamine.
Synthesis of an Azide-Modified Isoquinoline Methylamine
This protocol details the introduction of an azide group, preparing the molecule for reaction with an alkyne-containing partner.
Reaction Scheme:
Caption: Synthesis of an azide-modified isoquinoline methylamine.
Protocol: Synthesis of 2-azido-N-((isoquinolin-1-yl)methyl)acetamide
Activation of Carboxylic Acid: In a round-bottom flask, dissolve 2-azidoacetic acid (1.1 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), and hydroxybenzotriazole (HOBt, 1.2 eq) in anhydrous dimethylformamide (DMF). Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
Amine Addition: Add a solution of isoquinoline-1-methylamine (1.0 eq) in DMF to the activated acid mixture.
Reaction: Allow the reaction to warm to room temperature and stir overnight.
Work-up: Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired azide-functionalized isoquinoline methylamine.
Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a robust and widely used click reaction that forms a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.[5][8][9]
Technical Support Center: Stabilizing (1-Methylisoquinolin-7-yl)methanamine
Current Status: Active Document ID: TS-ISOQ-OX-001 Topic: Prevention of Oxidative Degradation in Isoquinolinylmethanamines Audience: Medicinal Chemists, Process Chemists, Analytical Scientists Executive Summary (1-Methyl...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Active
Document ID: TS-ISOQ-OX-001
Topic: Prevention of Oxidative Degradation in Isoquinolinylmethanamines
Audience: Medicinal Chemists, Process Chemists, Analytical Scientists
Executive Summary
(1-Methylisoquinolin-7-yl)methanamine is a high-value heterocyclic building block. Its structural duality—containing both an electron-deficient isoquinoline ring and an electron-rich primary benzylic-like amine—creates a specific vulnerability profile.
The Critical Failure Mode:
Users frequently report "oxidation," but this is often a conflation of three distinct degradation pathways:
Oxidative Deamination: The benzylic C-H bond is activated, leading to imine formation and subsequent hydrolysis to the aldehyde.
N-Oxidation: The isoquinoline nitrogen is susceptible to N-oxide formation (
).
Carbamate Formation: Rapid absorption of atmospheric
(), often mistaken for oxidation due to mass shifts and solubility changes.
This guide provides the mechanistic understanding and protocols to arrest these pathways.
Part 1: The Chemistry of Degradation
To prevent degradation, one must understand the invisible war occurring at the molecular level.
1.1 The Mechanism of Benzylic Oxidation
The primary amine at position 7 is "benzylic" (attached to the aromatic ring). The C-H bonds at this position are weakened by the adjacent aromatic system, making them susceptible to radical abstraction by molecular oxygen (autoxidation).
The Pathway:
Initiation: A radical initiator (light, trace metal) abstracts a proton from the
group.
Propagation: The resulting radical reacts with
to form a peroxy radical, eventually collapsing into an imine ().
Hydrolysis: Moisture in the air hydrolyzes the imine into 1-methylisoquinoline-7-carbaldehyde (yellow impurity) and ammonia.
1.2 Visualizing the Degradation Pathways
Figure 1: The three primary degradation vectors. Red paths indicate irreversible oxidative damage; yellow paths are reversible or secondary.
Part 2: Prevention Protocols (Storage & Handling)
The most effective strategy is Chemical Passivation via salt formation. The free base amine is inherently unstable; the salt form is kinetically inert to oxidation.
Protocol A: Chemical Passivation (HCl Salt Formation)
Use this protocol immediately after synthesis or purification.
Principle: Protonating the primary amine (
) removes the lone pair electrons and significantly increases the bond dissociation energy of the benzylic C-H bonds, shutting down the radical oxidation mechanism.
Dissolution: Dissolve the free base (1-Methylisoquinolin-7-yl)methanamine in a minimal amount of dry Dichloromethane (DCM) or Ethanol (EtOH).
Acidification:
Cool the solution to 0°C.
Dropwise add 4M HCl in Dioxane (1.1 equivalents).
Observation: A white to off-white precipitate should form immediately.
Isolation:
Filter the solid under an inert atmosphere (Nitrogen stream).
Wash the cake with cold Diethyl Ether (
) to remove trace oxidants/impurities.
Drying: Dry under high vacuum (0.1 mbar) for 12 hours to remove trace water (which catalyzes hydrolysis).
Protocol B: Inert Storage (If Free Base is Required)
If you must store the free base for coupling reactions:
Parameter
Specification
Reason
Atmosphere
Argon (Ar)
Argon is heavier than air and forms a better "blanket" than Nitrogen () for opening/closing vials.
Temperature
-20°C or -80°C
Arrhenius equation: lowering T slows radical propagation rates exponentially.
Container
Amber Glass + Parafilm
Amber glass blocks UV light (radical initiator). Parafilm creates a secondary gas barrier.
Additives
None (Preferred)
Avoid antioxidants (BHT) if the compound is for biological screening to prevent assay interference.
Part 3: Troubleshooting & FAQs
Q1: My sample has turned from white to yellow/brown. Is it ruined?
Diagnosis: The color change indicates the formation of conjugated impurities (imines or aldehydes) or "isoquinoline red" type polymerization.
Solution:
Do not use as is. The aldehyde impurity will react with your reagents.
Purification:
Dissolve the sample in dilute HCl (1M). The amine and isoquinoline will dissolve; neutral aldehyde degradation products can be extracted out with Ethyl Acetate (EtOAc).
Basify the aqueous layer (pH > 10) and re-extract the amine with DCM.
Immediate salt formation (Protocol A) is recommended after recovery.
Q2: LCMS shows a peak at M+16. Is this oxidation?
Diagnosis: Yes. This is likely the Isoquinoline N-oxide .
Solution:
Chemical Reduction: Unlike the benzylic oxidation (which breaks the molecule), N-oxides can be reversed.
Protocol: Treat the sample with Zinc dust in Acetic Acid (Zn/AcOH) or Triphenylphosphine (
) in refluxing THF to reduce the N-oxide back to the parent isoquinoline.
Q3: I see a mass of M+44, but the NMR looks mostly clean.
Diagnosis: This is Carbamate formation (
), caused by absorption. It is not oxidation.
Solution:
Acid Wash: This is fully reversible. Simply washing the compound with acid or even heating it under vacuum will decarboxylate the species back to the free amine.
Q4: Can I use the HCl salt directly in my coupling reaction (e.g., Amide coupling)?
Answer: Yes, and it is recommended.
Adjustment: When using the HCl salt in an amide coupling (EDC/NHS or HATU), you must add an extra equivalent of base (DIPEA or TEA) to deprotonate the amine in situ.
Benefit: This releases the free amine only at the moment of reaction, minimizing its exposure to oxidative conditions.
Part 4: References & Grounding
Oxidation of Benzylic Amines:
Mechanism:[1][2][3][4][5][6][7] Benzylic amines oxidize to imines and aldehydes via radical abstraction.
Source: Pan, S., et al. (2025). "Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents." Patsnap Eureka. Link
Handling Air-Sensitive Reagents:
Protocol: Standard Schlenk and syringe techniques for preventing atmospheric exposure.[8]
Source: Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents." Link
Isoquinoline N-Oxide Formation:
Reactivity: Isoquinolines form N-oxides under oxidative stress; these are distinct from amine oxidation.
Source: Wu, J., et al. (2013). "Facile synthesis of isoquinolines and isoquinoline N-oxides." RSC Advances. Link
Salt Formation for Stability:
General Principle: Conversion of amines to salts (HCl, fumarate) prevents oxidation by removing the lone pair availability.
Source: Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. Link
Isoquinoline aldehydes are privileged scaffolds in medicinal chemistry (e.g., kinase inhibitors, GPCR ligands), but they present unique challenges compared to standard benzaldehydes. The electron-deficient nature of the isoquinoline ring renders the aldehyde highly electrophilic, yet the basic nitrogen within the ring can interfere with acid catalysis, leading to stalled imine formation or solubility issues.
The Golden Rule: Do not treat isoquinoline aldehydes as simple benzaldehydes. You must control the pH (to manage the ring nitrogen) and the water content (to drive the equilibrium).
Standard Operating Procedures (SOPs)
Protocol A: The "Direct" Method (Standard)
Best for: Unhindered isoquinoline aldehydes (e.g., C5, C6, C7 positions) and primary amines.
Stoichiometry: Dissolve Isoquinoline Aldehyde (1.0 equiv) and Amine (1.1–1.2 equiv) in DCE (0.1 M concentration).
Acid Catalysis: Add AcOH (1.0–2.0 equiv).
Technical Note: The isoquinoline ring nitrogen is basic (
). You must add enough acid to protonate the ring nitrogen and catalyze the imine formation. If you omit this, the ring nitrogen may act as a buffer, stalling the reaction.
Reaction: Stir for 30–60 minutes at Room Temperature (RT) to establish the imine equilibrium.
Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.
Monitoring: Monitor via LCMS. Quench with saturated NaHCO₃.
Protocol B: The "Titanium-Mediated" Method (Advanced)
Best for: Sterically hindered aldehydes (e.g., C1, C8 positions), electron-rich amines, or when Protocol A fails.
Scavenging: Mix Aldehyde (1.0 equiv) and Amine (1.2 equiv) in neat Ti(OiPr)₄ (2.0 equiv) or a concentrated THF solution.
Activation: Stir at RT (or 40–50°C for difficult substrates) for 2–12 hours.
Mechanism:[4][5][6][7][8] Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium irreversibly toward the imine/titanium-complex.
Reduction: Dilute with MeOH or EtOH. Carefully add NaBH₄ (1.5 equiv).
Caution: Exothermic.
Workup: Quench with 1N NaOH or water. A white precipitate (TiO₂) will form. Filter through Celite before extraction.
Troubleshooting Matrix (Q&A)
Q1: My LCMS shows a large peak for the corresponding alcohol (Isoquinoline-CH₂OH), not the amine. Why?Diagnosis: Direct Reduction. The reducing agent attacked the aldehyde before the imine formed.[8]
Fix:
Switch to Protocol B (Stepwise). Ensure the imine is fully formed (check via NMR or lack of aldehyde peak on LCMS) before adding the reducing agent.
Change Reagent: If using NaBH₄ in Protocol A, stop. It is too strong and reduces aldehydes rapidly. Switch to STAB or NaCNBH₃, which are selective for imines at pH 5–6.
Q2: The reaction is stalled at ~50% conversion. Adding more reductant doesn't help.Diagnosis: Equilibrium Stagnation. The water byproduct is hydrolyzing the imine back to the aldehyde.
Fix:
Dehydrate: Add activated 4Å Molecular Sieves to the reaction vessel.
Titanium Boost: Switch to Protocol B. Ti(OiPr)₄ chemically consumes the water.
Q3: I am seeing a mass corresponding to [M+4] or [M+6]. Is the ring reducing?Diagnosis: Over-reduction. Isoquinoline rings are susceptible to partial reduction (to tetrahydroisoquinoline) under high pressure hydrogenation or strong acidic conditions.
Fix:
Avoid H₂/Pd: Do not use catalytic hydrogenation for isoquinolines if you want to keep the aromatic ring intact.
Control pH: Ensure the reaction isn't too acidic when using strong borohydrides.
Q4: My product is stuck in the aqueous layer during workup.Diagnosis: Amphoteric Nature. The isoquinoline nitrogen and your new amine make the molecule highly polar/basic.
Fix:
pH Swing: Basify the aqueous layer to pH > 12 (using NaOH) to ensure both nitrogens are deprotonated (free base) before extracting with DCM or DCM/Isopropanol (3:1).
Decision Logic & Mechanism (Visualization)
The following diagram illustrates the critical decision pathways for optimizing this reaction.
Caption: Decision tree for selecting between Standard (STAB) and Advanced (Titanium-mediated) protocols based on substrate sterics and reaction monitoring.
Reagent Selection Guide
Reagent
Reactivity
Selectivity
Risk Profile
Recommended Use
NaBH(OAc)₃ (STAB)
Mild
High (Imine > Aldehyde)
Low
Standard. The "Go-To" for 90% of cases.
NaBH₃CN
Mild
High
Toxic (Cyanide byproduct)
Use only if STAB fails or acid-sensitivity is extreme.
Ti(OiPr)₄ + NaBH₄
High
High (via pre-formation)
Exothermic quench
Optimization. For hindered substrates or stalled reactions.
NaBH₄
Strong
Low (Reduces Aldehydes)
High (Alcohol formation)
Only use after full imine formation (Stepwise).
H₂ / Pd-C
Variable
Low (Ring reduction risk)
High
Avoid for isoquinolines unless ring reduction is desired.
References
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][8][9][10][11][12] Studies on Direct and Indirect Reductive Amination Procedures.[2][8][9][10][11] The Journal of Organic Chemistry, 61(11), 3849–3862.[8] Link
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[3][4][8][10][13][14][15] Journal of the Chemical Society, Perkin Transactions 1, (18), 2206-2210. Link
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[12] The cyanohydridoborate anion as a selective reducing agent.[6][8][10] Journal of the American Chemical Society, 93(12), 2897–2904. Link
Mattson, R. J. , Pham, K. M., & Leuck, D. J. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[8][10] The Journal of Organic Chemistry, 55(8), 2552–2554. Link
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: 🟢 OPERATIONAL
Ticket Queue: Priority Handling for Cyclization Failures
Welcome to the Isoquinoline Synthesis Troubleshooting Hub
User Role: Senior Application Scientist
Objective: Resolve high-value synthetic bottlenecks in Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch cyclizations.
You are not looking for a textbook definition. You are here because your LCMS shows a complex mixture of tars, your NMR indicates the wrong regioisomer, or your intermediate refuses to cyclize. Below are the specific diagnostic protocols and rescue workflows for the most common failure modes in isoquinoline synthesis.
Ticket #001: Bischler-Napieralski Reaction – "The Black Tar/Styrene Trap"
User Complaint:
"I’m attempting a Bischler-Napieralski cyclization using POCl₃/P₂O₅ in refluxing toluene. The starting amide is gone, but I don't see the dihydroisoquinoline. I see a large non-polar spot and significant charring."
Diagnostic:
You are likely encountering the Retro-Ritter Fragmentation .
In the Bischler-Napieralski reaction, the amide is converted to a nitrilium ion intermediate.[1] While this species should undergo electrophilic aromatic substitution (EAS) to close the ring, it is also prone to elimination. If the EAS step is slow (due to electron-deficient rings or steric hindrance), the nitrilium ion fragments into a nitrile and a carbocation (which eliminates to a styrene derivative).
The Fix: Switch to Mild Activation (The Triflic Anhydride Protocol)
Stop boiling your substrate in POCl₃. If the ring is deactivated, you need a "superelectrophile" generated under mild conditions to favor cyclization over elimination.
Protocol: Tf₂O-Promoted Cyclization
Scope: Best for electron-poor aromatics or acid-sensitive substrates.
Preparation: Dissolve the amide (1.0 equiv) and 2-chloropyridine (1.2 equiv) in anhydrous DCM (0.1 M) under Argon.
Activation: Cool to -78°C. Add Tf₂O (1.1 equiv) dropwise.
Mechanistic Note: This forms an imidoyl triflate, a highly reactive species that converts to the nitrilium ion at low temperature.
Cyclization: Allow the reaction to warm slowly to 0°C over 2 hours. Monitor by TLC/LCMS.
Quench: Quench with saturated NaHCO₃ solution.
Why this works: The low temperature prevents the thermal elimination pathway (Retro-Ritter), while the high reactivity of the triflate leaving group drives the difficult cyclization.
Ticket #002: Pictet-Spengler – "The Regioisomer Nightmare"
User Complaint:
"I am cyclizing a meta-substituted phenethylamine with an aldehyde. I need the 6-substituted isoquinoline (para-cyclization), but I’m getting a mixture favoring the 8-substituted (ortho-cyclization) isomer."
Diagnostic:
You are fighting the battle between Kinetic vs. Thermodynamic Control .
Para-cyclization (6-position): Sterically favored but electronically less activated (often thermodynamic product).[2]
Ortho-cyclization (8-position): Electronically favored (closer to the activating group) but sterically crowded (kinetic product).
The Fix: The pH Switch
The regioselectivity of the Pictet-Spengler reaction is heavily dependent on the protonation state of the intermediate iminium ion and the solvent properties.
Desired Isomer
Reaction Condition Strategy
Mechanism
6-Substituted (Para)
Strong Acid / Reflux (e.g., TFA, HCl)
Reversible reaction conditions allow the system to equilibrate to the sterically less hindered thermodynamic product.
8-Substituted (Ortho)
Aprotic / Non-Acidic (e.g., Neutral/Basic buffer)
In non-acidic media, the reaction may proceed via a zwitterionic intermediate (phenolate-iminium), where the oxy-anion directs cyclization to the ortho position via coordination.
"I’m trying to cyclize a benzalaminoacetal using concentrated sulfuric acid. The reaction turns into a solid black puck. No product."
Diagnostic:
The classic Pomeranz-Fritsch conditions (conc. H₂SO₄) are too harsh for many substrates. The high acid concentration hydrolyzes the acetal to an aldehyde before cyclization can occur. The resulting free aldehyde and amine polymerize rapidly.
The Fix: The Bobbitt Modification
Do not cyclize the imine. Cyclize the amine.
By reducing the imine (C=N) to an amine (C-N) before exposing it to acid, you remove the possibility of hydrolysis back to the aldehyde.
Protocol: Bobbitt Modification Workflow
Condensation: React benzaldehyde + aminoacetal
Imine.
Reduction (The Key Step): Treat the crude imine with NaBH₄ in EtOH to form the benzylaminoacetal .
Cyclization: Dissolve the benzylaminoacetal in 6M HCl (or dioxane/HCl).
Result: The acetal hydrolyzes to an aldehyde, which is immediately captured by the secondary amine to form a cyclic iminium ion. This cyclizes to the tetrahydroisoquinoline (THIQ).[1]
Advantage: This method yields the tetrahydroisoquinoline, which is much more stable than the fully aromatic isoquinoline under acidic conditions.
Caption: Decision tree for isolating the root cause of cyclization failures based on reaction type and observed symptoms.
Figure 2: The Bischler-Napieralski Divergence (Mechanism of Failure)
Caption: The critical divergence point in Bischler-Napieralski synthesis. High temperatures favor the red path (failure); mild activation (Tf2O) favors the green path (success).
Comparative Data: Dehydrating Agents for Cyclization
When standard POCl₃ fails, consult this table to select a more potent or milder alternative.
High temp required (Reflux). Causes Retro-Ritter on weak rings.
P₂O₅
Very High
Unreactive substrates. Often used with POCl₃ or Xylene.
"Charring" is common. Difficult workup (rock-hard residues).
Tf₂O / Pyridine
Extreme (Mild Temp)
Rescue Reagent. Deactivated rings or thermally sensitive groups.
Moisture sensitive. Expensive. Requires strict temp control (-78°C).
Polyphosphoric Acid (PPA)
Moderate/Viscous
Large scale, robust substrates.
Stirring issues. High temp often needed.
References
Bischler-Napieralski Mechanism & Side Reactions
Fodor, G., & Nagubandi, S. (1980).[4] Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates. Tetrahedron, 36(10), 1279-1300.
Tf2O Modification (Mild Cyclization)
Pictet-Spengler Regioselectivity
Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.
Pomeranz-Fritsch & Bobbitt Modification
Bobbitt, J. M., et al. (1965).[5] Synthesis of Isoquinolines.[3][4][5][6][7][8][9] IV. A New Synthesis of 1,2,3,4-Tetrahydroisoquinolines. Journal of Organic Chemistry, 30(7), 2247–2250.
Oxidative Aromatization (Modern Methods)
Li, Y., et al. (2024). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters.
Technical Support Center: Solubilizing 1-Methylisoquinoline Derivatives
Status: Active Ticket ID: #ISOQ-DMSO-SOL-001 Assigned Specialist: Senior Application Scientist, Compound Management Division Executive Summary: The "Solubility Cliff" Welcome to the technical support hub for 1-methylisoq...
Welcome to the technical support hub for 1-methylisoquinoline derivatives. Users frequently encounter precipitation ("crashing out") when working with these compounds.[1][2]
The Core Problem: 1-Methylisoquinoline derivatives possess a planar, aromatic bicyclic core that is highly lipophilic (LogP > 2.5) and prone to
stacking. While these derivatives often dissolve readily in pure DMSO (Dimethyl Sulfoxide), they face a "Solubility Cliff" when diluted into aqueous media (buffers, cell culture media).[2]
This guide addresses the three primary failure modes:
Aqueous Dilution Shock: Precipitation upon transfer from stock to assay.
Hygroscopic Instability: Water uptake in DMSO stocks causing stock degradation/precipitation.[3]
Ionic Mismatch: Incorrect salt/free-base forms for the chosen solvent system.
Diagnostic Workflow (Interactive Logic)
Before proceeding to protocols, identify your specific failure mode using the logic tree below.
Figure 1: Decision matrix for diagnosing solubility failures. Blue nodes indicate questions; Red nodes indicate failure modes; Green nodes indicate protocols.
Critical Technical Briefings
Issue A: The "Wet DMSO" Trap (Stock Instability)
Mechanism: DMSO is highly hygroscopic.[1][4][5] At 20°C and 60% relative humidity, pure DMSO can absorb >1% water by weight within 24 hours.
Why this matters: 1-Methylisoquinoline derivatives are hydrophobic. As water content in DMSO rises, the solvent power decreases exponentially, forcing the compound out of solution (precipitation) inside the storage vial.
The Freeze-Thaw Danger: DMSO freezes at 18.5°C. When a "wet" DMSO stock freezes, water crystallizes separately or forms eutectics, often excluding the compound and forcing it into a supersaturated state that precipitates upon thawing.
Issue B: The Protonation State (pKa Mismatch)
1-Methylisoquinoline is a weak base (Expected pKa
6.0–7.0 depending on substitution).
In DMSO: The compound exists largely as a free base or un-dissociated salt.
In Buffer (pH 7.4): If the derivative's pKa is 6.5, at pH 7.4 it is predominantly uncharged (Free Base).
Result: Uncharged organic molecules are the least soluble form in water.
Fix: Lowering the assay pH to 5.5 (if biological tolerated) or converting the compound to a hydrochloride salt can drastically improve aqueous stability.
Validated Protocols
Protocol 1: The "Intermediate Dilution" Method
Use this when the compound crashes out immediately upon adding stock to media.
Principle: Direct dilution (e.g., 1 µL DMSO into 1000 µL Media) creates a chaotic mixing front where local water concentration spikes, causing immediate precipitation. An intermediate solvent bridges this gap.
Step-by-Step:
Prepare Stock: Dissolve derivative in anhydrous DMSO (Grade: ACS Spectrophotometric or better) to 10 mM.
Prepare Intermediate: Create a 10x working solution using a standard solvent (e.g., PBS) supplemented with 5-10% co-solvent (PEG-400 or Ethanol).
Note: If your assay tolerates it, PEG-400 is superior for isoquinolines due to better lipophilic matching.
Final Dilution: Add the Intermediate solution to your final assay media.
Data Table: Solubility Limits (Example Data)
Solvent System
Solubility State
Risk Level
100% DMSO (Anhydrous)
> 50 mM
Low
100% DMSO (Old/Hydrated)
~ 10 mM
High (Precipitation likely)
PBS (pH 7.4)
< 10 µM
Critical (Crash out)
PBS (pH 5.0)
~ 100 µM
Moderate (Protonation helps)
Protocol 2: Rescuing a Precipitated Stock
Use this if your frozen stock has solids after thawing.
Visual Inspection: Confirm solids are present.
Heat Cycle: Warm the vial to 37°C (water bath) for 10 minutes. Do not exceed 40°C to avoid degradation.
Sonication: Sonicate in a bath sonicator at 40 kHz for 5 minutes.
Crucial: Ensure the water level in the bath matches the liquid level in the vial.
Vortex: Vortex vigorously for 30 seconds.
Centrifugation Check: Spin at 13,000 x g for 1 minute. If a pellet forms, the concentration is invalid. Filter or re-determine concentration via UV-Vis.
Frequently Asked Questions (FAQ)
Q: Can I use the Hydrochloride (HCl) salt of my derivative in DMSO?A: Yes, but with a caveat. While HCl salts are better for aqueous solubility, they can be slower to dissolve in pure DMSO than the free base. If you struggle to dissolve the salt form in DMSO, add a trace amount of water (0.5% v/v) or acid—however, this compromises long-term stability. Best Practice: Store as Free Base in DMSO; convert to salt in situ during the aqueous dilution step.
Q: Why does my compound precipitate after 24 hours in the assay plate?A: This is "Kinetic vs. Thermodynamic Solubility." You likely achieved a supersaturated state initially (Kinetic solubility), but over time, the system equilibrated, and the compound crystallized (Thermodynamic solubility).
Fix: Reduce the final concentration or add a stabilizing carrier like 2-Hydroxypropyl-
-cyclodextrin (HP--CD) at 0.5-1.0% in the assay buffer.
Q: How do I store DMSO stocks to prevent hydration?A:
Use borosilicate glass vials with PTFE-lined caps (plastic tubes allow vapor transmission).
Store in a desiccator at room temperature (if stable) or -20°C.
Use single-use aliquots to avoid repeated opening of the main bottle.
References & Authority
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data, Bulletin #102.[6] (The authoritative source on DMSO physical properties and solvent compatibility).
National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Compound Management and Solubility. (Standard protocols for handling library compounds).
PubChem. 1-Methylisoquinoline Compound Summary. (Chemical structure and physical property data).[2][4][7][8][9]
Di Liello, et al. Solubility and precipitation issues in high-throughput screening. (Academic grounding for the kinetic solubility mechanisms described).
Technical Support Center: Precision Control in Methanamine Synthesis
Topic: Minimizing Dimer (Dimethylamine) Formation During Methanamine Synthesis Audience: Chemical Engineers, Process Chemists, and Drug Development Scientists Status: Active // Guide ID: MMA-OPT-001 Core Directive: The K...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Dimer (Dimethylamine) Formation During Methanamine Synthesis
Audience: Chemical Engineers, Process Chemists, and Drug Development Scientists
Status: Active // Guide ID: MMA-OPT-001
Core Directive: The Kinetic vs. Thermodynamic Battle[1]
In the synthesis of methanamine (Monomethylamine, MMA ) from methanol and ammonia, the "dimer" refers to Dimethylamine (DMA) . The "trimer" is Trimethylamine (TMA).[1][2][3][4]
The Central Challenge:
Thermodynamics naturally favors the formation of poly-methylated species (DMA and TMA) over your target, MMA. If left to reach equilibrium over a non-selective catalyst (like amorphous silica-alumina), the product distribution is roughly:
MMA: ~15% (Target)
DMA: ~25% (Dimer/Impurity)
TMA: ~60% (Trimer/Impurity)
To minimize dimer formation, you must abandon equilibrium control and enforce Kinetic/Shape-Selective Control . You are not just running a reaction; you are designing a molecular sieve that physically restricts the transition state of the dimer.
The Reaction Network & Selectivity Block
The following diagram illustrates where the "Dimer" (DMA) is formed and how shape-selective catalysis blocks this pathway.
Figure 1: Reaction network showing the suppression of secondary methylation (Dimer formation) via shape-selective catalysis.
Optimization Protocols (Proactive)
To maximize MMA and minimize DMA, you must implement a two-pronged strategy: Catalyst Selection and Process Engineering .
Protocol A: The "Swamping" Effect (Thermodynamic Shift)
Objective: Shift the reaction probability toward primary amination using Le Chatelier’s principle.
N/C Ratio Adjustment:
Standard: 1:1 molar ratio (Results in high DMA/TMA).
Optimized: Increase Ammonia-to-Methanol (N/C) molar ratio to 3:1 or 5:1 .
Mechanism: Excess ammonia competes with MMA for the active methylation sites. By "swamping" the surface with NH3, you statistically reduce the chance of an MMA molecule encountering a methanol-activated site to form DMA.
Recycle Loop:
Implement a recycle loop for unreacted Ammonia.
Note: Unlike equilibrium processes, do not recycle DMA/TMA to the reactor if your catalyst is strictly shape-selective, as they may cause pore blockage (coking) rather than transalkylation.
Objective: Physically prevent the formation of the larger DMA molecule.
Catalyst Choice:
Do NOT use: Amorphous Silica-Alumina (No shape selectivity).
USE:H-Mordenite or Chabazite (SAPO-34) .
Why: Mordenite has a pore structure (approx 6.5 x 7.0 Å) that allows linear MMA to diffuse out rapidly but restricts the bulky transition state required to form DMA or TMA.
Silylation Treatment (Advanced):
If DMA levels are still too high, treat the Mordenite catalyst with SiCl4 (Silicon Tetrachloride) via Chemical Vapor Deposition (CVD).
Effect: This deposits silica on the external surface of the zeolite, narrowing the pore openings effectively "choking" the exit for any DMA that does form, forcing it to revert to MMA or stay trapped until it cracks.
Troubleshooting Guide (Reactive)
Symptom-Based Diagnostics
Symptom
Probable Cause
Corrective Action
Mechanism
Rising DMA/TMA Ratio
Loss of Shape Selectivity
Check catalyst age. If using Mordenite, the external surface may have degraded.
The "sieving" effect is compromised. Non-selective acid sites on the exterior of the crystal are catalyzing the reaction.
Low Ammonia concentration allows MMA to re-adsorb and react with Methanol.
Rapid Pressure Drop Increase
Coking (Pore Blockage)
1. Check for "Hotspots" in the reactor bed.2. Regeneration (controlled burn-off).
Coke forms preferentially in the pores. While this initially increases selectivity (by narrowing pores), it eventually plugs the reactor.
Sudden Spike in DMA
Channeling
Inspect fixed bed packing. Ensure uniform flow distribution.
Reactants are bypassing the catalyst bed (or parts of it), leading to thermal (non-catalytic) reactions which are non-selective.
Decision Logic: Troubleshooting Workflow
Use this logic flow to diagnose high dimer content in your output stream.
Figure 2: Diagnostic workflow for resolving high dimer (DMA) levels.
Frequently Asked Questions (FAQs)
Q1: Can I use reductive amination of formaldehyde instead of the methanol route?A: Yes, typically for lab-scale synthesis. However, "dimer" formation (DMA) is still a risk if the stoichiometry isn't managed.
Risk: Reaction of MMA with formaldehyde forms a Schiff base, which reduces to DMA.
Fix: Use a large excess of Ammonia (or Ammonium Chloride) and add the formaldehyde slowly (dropwise) to the amine solution to keep the amine concentration high relative to the aldehyde.
Q2: Why does increasing temperature sometimes increase dimer formation even with a selective catalyst?A: Higher temperatures (above 400°C) increase the diffusion rate of bulky molecules. The "energy barrier" that prevents DMA from escaping the zeolite pore is overcome by thermal energy, allowing the dimer to diffuse out before it can be converted back to MMA. Keep temperatures moderate (300–350°C) to maintain the "traffic control" effect of the pores.
Q3: What is the role of water in the feed?A: Water is a product of the reaction, but adding water to the feed can suppress amine disproportionation (the shuffling of methyl groups between amines). However, it also inhibits catalyst activity by competing for acid sites. It is generally better to control selectivity via N/C ratio than water injection.
References
Segawa, K., & Tachibana, H. (1993).[5] Shape-Selective Reactions for Methylamine Synthesis from Methanol and Ammonia. Studies in Surface Science and Catalysis. Link
Corbin, D. R., Schwarz, S., & Sonnichsen, G. C. (1997). Methylamines synthesis: A review. Catalysis Today. Link
Weigert, F. J. (1987).[1] Selective synthesis and equilibration of methylamines on sodium mordenite. Journal of Catalysis. Link
Mochida, I., et al. (1983). Selective synthesis of dimethylamine from methanol and ammonia over zeolites. Journal of Catalysis. Link
Jeon, H. J., et al. (2024). High-silica KFI zeolite: highly efficient synthesis and catalysis in methanol amination reaction. OAE Publishing. Link
1H NMR spectrum analysis of (1-Methylisoquinolin-7-yl)methanamine
This guide details the 1H NMR spectrum analysis of (1-Methylisoquinolin-7-yl)methanamine , a critical intermediate scaffold in the synthesis of kinase inhibitors and bioactive isoquinoline alkaloids.[1][2] The analysis f...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the 1H NMR spectrum analysis of (1-Methylisoquinolin-7-yl)methanamine , a critical intermediate scaffold in the synthesis of kinase inhibitors and bioactive isoquinoline alkaloids.[1][2]
The analysis focuses on distinguishing the product from its synthetic precursors (specifically the nitrile intermediate) and isomeric byproducts, utilizing chemical shift logic derived from the isoquinoline core.
The 1H NMR spectrum of this molecule is defined by three distinct zones:
The High-Field Singlet (C1-Methyl): A diagnostic anchor for the 1-methylisoquinoline core.[1][2]
The Mid-Field Methylene (C7-CH₂-NH₂): The primary indicator of the "methanamine" functionality, distinguishing it from the nitrile precursor.[1]
The Aromatic Region (Isoquinoline System): A complex splitting pattern characteristic of 7-substitution, differing significantly from 5- or 6-substituted isomers.[1][2]
Experimental Protocol (Best Practice)
To ensure high-resolution data and prevent amine-related broadening, follow this protocol.
Sample Preparation
Solvent Choice:DMSO-d₆ is recommended over CDCl₃.[1][2]
Reasoning: Primary amines (
) often show broadened or invisible protons in CDCl₃ due to rapid exchange.[2] DMSO-d₆ stabilizes the NH₂ protons via hydrogen bonding, often revealing them as a broad singlet or triplet (if coupling to CH₂ is resolved).
Alternative: If CDCl₃ must be used, add a micro-spatula of anhydrous
to the NMR tube to neutralize trace acid which causes salt formation and peak shifting.
Concentration: 10–15 mg in 0.6 mL solvent.
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.[2]
Spectral Assignment & Analysis
A. The Aliphatic Region (Diagnostic Signals)
Proton Type
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment Logic
C1-CH₃
2.80 – 2.95
Singlet (s)
3H
The methyl group at C1 is deshielded by the adjacent nitrogen () but appears as a sharp singlet.[1][2] This confirms the intact 1-methylisoquinoline core.[1][2]
C7-CH₂
3.90 – 4.10
Singlet (s)*
2H
Critical Quality Attribute. This peak confirms the presence of the methanamine linker.[2] Note: In DMSO, this may appear as a doublet if NH₂ coupling is resolved.
-NH₂
1.80 – 2.50
Broad (br s)
2H
Highly variable.[1][2] In dry DMSO, may appear closer to 3.0–4.0 ppm. Disappears upon shake.[2]
B. The Aromatic Region (7-Substitution Pattern)
The 7-substitution breaks the symmetry of the benzene ring (positions 5, 6, 7, 8), creating a specific splitting pattern distinct from the pyridine ring (positions 3, 4).
H3 & H4 (Pyridine Ring): typically appear as a pair of doublets with a coupling constant
Logic: H8 is ortho to the substituted C7.[2] Since C7 has no proton, H8 only couples weakly (meta) to H6. Its downfield shift is due to the "peri-effect" from the C1-Methyl/Nitrogen region.[1][2]
). Ortho coupling to H5 () and meta coupling to H8 ().
Comparative Analysis: Product vs. Precursor
The most common synthesis route is the reduction of (1-Methylisoquinolin-7-yl)carbonitrile .[1][2] Distinguishing the product (Amine) from the precursor (Nitrile) is the primary analytical task.
Comparison Table: Amine (Product) vs. Nitrile (Precursor)
Feature
Amine Product ()
Nitrile Precursor ()
Analytical Insight
Linker Proton
Signal at ~4.0 ppm (2H)
ABSENT
The appearance of the CH₂ singlet is the definitive proof of reduction.[1][2]
Aromatic Shift
Upfield Shift (Shielding)
Downfield Shift (Deshielding)
The group is strongly electron-withdrawing, pushing aromatic protons (esp.[1] H6, H8) downfield (>8.2 ppm). The amine is electronically more neutral/donating.[2]
C1-Methyl
~2.90 ppm
~3.00 ppm
Slight shift due to global electronic changes.[1][2]
DOT Diagram: Synthesis Monitoring Workflow
The following diagram illustrates the decision logic for monitoring the reduction reaction via NMR.
Caption: NMR-based decision tree for monitoring the reduction of the nitrile precursor to the target amine.
Isomeric Discrimination (Regioisomers)
In isoquinoline synthesis (e.g., Pomeranz-Fritsch or Friedel-Crafts variations), 5-substituted and 7-substituted isomers often co-elute.[1][2] NMR is the best tool to distinguish them.[2]
7-Substituted (Target): H8 is a Singlet (or fine doublet).[1][2]
Reason: In the 6-isomer, H5 has no ortho neighbor.[1]
References
Isoquinoline Core Data: Balkau, F., & Heffernan, M. L. (1971). Aust. J. Chem., 24, 2311. (Detailed assignment of 1-methylisoquinoline).
7-Substituted Analogs: White Rose Research Online. (2014).[1][2] "Isoquinoline synthesis by CH activation...". (Provides specific NMR data for 7-methoxy and 7-bromo-1-methylisoquinoline used as comparative anchors).
Amine Synthesis Protocols: BenchChem. "Synthesis of Isoquinolin-7-amine Dihydrochloride". (General protocol for 7-amino isoquinolines).
Nitrile Reduction Methodology: PubMed. "Reductions of aliphatic and aromatic nitriles to primary amines". (Methodology for the precursor-to-product transformation).
A Senior Application Scientist's Guide to Crystal Structure Determination: A Comparative Analysis Using (1-Methylisoquinolin-7-yl)methanamine HCl as a Case Study
This guide provides an in-depth comparison of modern techniques for determining the crystal structure of novel small molecules, a critical step in pharmaceutical development. We will use the hypothetical yet structurally...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of modern techniques for determining the crystal structure of novel small molecules, a critical step in pharmaceutical development. We will use the hypothetical yet structurally relevant compound, (1-Methylisoquinolin-7-yl)methanamine HCl, as a practical case study to explore the rationale behind methodological choices, from the gold standard of Single-Crystal X-ray Diffraction to complementary and alternative approaches.
The isoquinoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic drugs targeting a wide array of ailments, including cancer, infections, and cardiovascular diseases.[1][2][3] The precise three-dimensional arrangement of atoms in a molecule, its crystal structure, dictates its physicochemical properties, such as solubility, stability, and bioavailability. For drug development professionals, an unambiguous crystal structure is paramount for understanding structure-activity relationships (SAR), securing intellectual property, and ensuring reproducible manufacturing of the active pharmaceutical ingredient (API).[4][5]
(1-Methylisoquinolin-7-yl)methanamine HCl represents a typical small molecule candidate that might emerge from a drug discovery program. Its structure contains a rigid isoquinoline core, a methyl substituent, and a flexible aminomethyl side chain, presenting a realistic challenge for crystallization and structural analysis.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the atomic arrangement of a crystalline compound, providing unambiguous proof of its molecular structure, stereochemistry, and packing in the solid state.[6][7][8] The technique relies on the diffraction of an X-ray beam by the ordered array of atoms in a single crystal.[6][8]
The primary causality behind choosing SC-XRD is its ability to deliver a complete, high-resolution three-dimensional structure. This information is foundational for all subsequent development, from computational modeling to formulation.
Experimental Workflow & Protocol
The path from a synthesized powder to a solved crystal structure is a multi-step process that requires both skill and patience. The quality of the final structure is entirely dependent on the quality of the initial crystal.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Detailed Protocol: SC-XRD of (1-Methylisoquinolin-7-yl)methanamine HCl
Crystal Growth (The Art):
Objective: To grow a single crystal of suitable size (ideally >20 µm, up to 0.5 mm) and quality (no cracks or twinning).[6][8]
Purification: The starting material must be of the highest possible purity. Recrystallize the bulk sample of (1-Methylisoquinolin-7-yl)methanamine HCl to remove impurities that can inhibit crystal growth.
Method - Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol/water) to near-saturation in a clean vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks at a constant temperature.
Method - Vapor Diffusion: Create a saturated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
Crystal Selection and Mounting:
Under a microscope, select a well-formed, transparent crystal with sharp edges.
Using a micromanipulator, carefully attach the crystal to a glass fiber or a loop using a minimal amount of cryo-oil.
Flash-cool the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.
Data Collection:
Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.
Perform initial screening shots to assess crystal quality and determine the unit cell parameters.
If the crystal is suitable, proceed with a full data collection strategy, rotating the crystal in the X-ray beam to measure the intensities of a large number of diffracted spots.[8]
Structure Solution and Refinement:
Process the raw diffraction data to integrate the intensities and apply corrections.
Use software (e.g., SHELXT) to solve the "phase problem" and generate an initial electron density map.
Build an atomic model into the electron density map and refine it against the experimental data using refinement software (e.g., SHELXL). This iterative process adjusts atomic positions, bond lengths, and angles to achieve the best fit with the observed diffraction pattern.
The final refined structure is validated and reported in a standard Crystallographic Information File (CIF).
Alternative and Complementary Methods
While SC-XRD is the gold standard, obtaining suitable single crystals can be a significant bottleneck. In such cases, or to answer different questions, researchers must turn to other techniques.
Powder X-ray Diffraction (PXRD)
PXRD is an indispensable tool in pharmaceutical sciences, primarily used when a material is only available as a polycrystalline powder.[9] Instead of a single diffraction pattern from one crystal, PXRD measures diffraction from thousands of randomly oriented crystallites, producing a characteristic 1D pattern of intensity versus diffraction angle.[5][10]
Causality for Use: PXRD is chosen for phase identification (does my bulk sample match the single crystal?), polymorph screening (are there different crystalline forms?), and assessing crystallinity versus amorphous content.[4][5] It is a high-throughput technique essential for quality control.[4]
Crystal Structure Prediction (CSP)
CSP is a computational method that aims to predict the crystal structures of a molecule from first principles, based only on its chemical diagram.[11] It generates a landscape of hypothetical crystal packings ranked by their lattice energy.[12][13]
Causality for Use: CSP is employed when crystallization is exceptionally difficult or to ensure that the most stable polymorph has been found.[12][14] It is a powerful risk-mitigation tool to prevent the late appearance of a more stable, and potentially less soluble, crystalline form. The generated structures can then be validated against experimental PXRD data.[15]
NMR Crystallography
NMR crystallography integrates solid-state NMR (ssNMR) spectroscopy with computational modeling to determine or refine crystal structures.[16][17] It is particularly powerful for microcrystalline materials not suitable for diffraction methods.[16]
Causality for Use: This method is chosen for materials that yield only very small or disordered crystals.[16] ssNMR is highly sensitive to the local environment of each atom, providing information on intermolecular interactions like hydrogen bonding, which can be used to validate structures from other methods or even solve them outright.[18][19]
Comparative Guide: Choosing the Right Tool
The selection of a structural characterization technique is driven by the available sample and the specific questions being asked.
High-throughput; non-destructive; representative of the bulk material.[9]
Provides unit cell data but not atomic coordinates directly; lower resolution than SC-XRD.[10]
Crystal Structure Prediction (CSP)
Predicting possible polymorphs; guiding polymorph screens[11][12]
Chemical structure (in silico)
Mitigates risk of late-appearing polymorphs; can solve structures from PXRD data.[15]
Computationally intensive; produces many hypothetical structures that need experimental validation.[12][13]
NMR Crystallography
Structure of microcrystalline or disordered solids[16]
Polycrystalline powder (~10-20 mg)
Does not require high-quality single crystals; highly sensitive to local structure and hydrogen bonding.[16][18]
Provides short-range structural constraints; often requires combination with computational methods for a full structure.[19]
Integrated Strategy for (1-Methylisoquinolin-7-yl)methanamine HCl
A robust approach to structure determination for a new pharmaceutical candidate involves an integrated strategy. The following decision-making workflow illustrates how these techniques are synergistically applied.
Caption: Decision workflow for crystal structure determination.
Conclusion
The determination of a crystal structure is not a linear process but a strategic investigation. For a novel candidate like (1-Methylisoquinolin-7-yl)methanamine HCl , the journey begins with the pursuit of the gold standard, Single-Crystal X-ray Diffraction. However, a comprehensive understanding of the solid-state landscape requires the intelligent application of complementary techniques. Powder X-ray Diffraction serves as the workhorse for phase analysis and quality control, while computational Crystal Structure Prediction provides a vital map of the polymorphic landscape. When high-quality crystals remain elusive, NMR Crystallography offers a powerful alternative for elucidating structure from powdered materials. By integrating these methods, researchers and drug development professionals can confidently characterize their materials, mitigating risks and accelerating the path to new medicines.
Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]
The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online. [Link]
Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. IntechOpen. [Link]
Comparative Guide: Validating 1-Methylisoquinoline Purity via Elemental Analysis vs. Spectral Methods
Executive Summary In the synthesis of neuropharmaceutical precursors and isoquinoline alkaloids, 1-Methylisoquinoline (1-MIQ) serves as a critical scaffold. While High-Performance Liquid Chromatography (HPLC) and Nuclear...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of neuropharmaceutical precursors and isoquinoline alkaloids, 1-Methylisoquinoline (1-MIQ) serves as a critical scaffold. While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are standard for identifying organic impurities, they often fail to account for inorganic contaminants, moisture, or total mass balance.
This guide evaluates the efficacy of Elemental Analysis (CHN Combustion) as a definitive validation step for 1-MIQ. We demonstrate that while spectral methods provide structural resolution, Elemental Analysis provides the necessary "bulk purity" verification required for GLP (Good Laboratory Practice) standards, particularly in detecting non-chromophoric and inorganic contaminants.
The Chemical Context: Why 1-Methylisoquinoline Purity Matters
1-Methylisoquinoline (
, MW: 143.19 g/mol ) is a low-melting solid/liquid (mp 10–12 °C) often synthesized via the Reissert reaction or direct alkylation. Common contaminants include:
Isoquinoline: Unreacted starting material.
Inorganic Salts: Residual potassium/sodium salts from alkylation steps.
Water: 1-MIQ is hygroscopic; moisture significantly impacts stoichiometric precision in downstream drug development.
Theoretical Composition (Standard)
To validate purity, experimental values must align with theoretical calculations within
(standard tolerance).
Element
Count
Atomic Mass
Total Mass Contribution
Theoretical % (w/w)
Carbon
10
12.011
120.11
83.88%
Hydrogen
9
1.008
9.072
6.34%
Nitrogen
1
14.007
14.007
9.78%
Comparative Analysis: EA vs. NMR vs. HPLC
The following table contrasts Elemental Analysis against spectral alternatives. This data supports the argument that EA is not a replacement, but a necessary orthogonal method.
Table 1: Method Performance Comparison for 1-MIQ Validation
Feature
Elemental Analysis (CHN)
H-NMR
HPLC-UV/MS
Primary Detection
Total Mass Balance (C, H, N %)
Proton Environment & Structure
Organic Impurities & Isomers
Inorganic Detection
Excellent (Inferred via mass gap)
Poor (Invisible unless paramagnetic)
Poor (Salts elute in dead volume)
Moisture Detection
High Sensitivity (Elevated %H, Lowered %C/N)
Moderate (Distinct peak, but exchangeable)
N/A (Solvent interference)
Isomer Differentiation
Fail (Isomers have identical % composition)
Excellent (Structural resolution)
Excellent (Retention time diff)
Sample Destructiveness
Destructive
Non-destructive
Destructive
Cost/Run
Low
High (Solvents/Instrument time)
Medium
Expert Insight: The "Invisible" Impurity Trap
Relying solely on HPLC can lead to false purity claims. If a sample of 1-MIQ is 90% pure organic material and 10% NaCl (from workup), HPLC-UV will likely show a single peak (100% area integration) because NaCl has no UV chromophore. Elemental Analysis detects this immediately because the Carbon percentage will drop significantly below the theoretical 83.88%.
Experimental Workflow: Validating 1-MIQ
Due to the physical properties of 1-Methylisoquinoline (low melting point, potential volatility), standard solid-state handling often introduces weighing errors. The following protocol mitigates these risks.
Diagram 1: Integrated Validation Workflow
Caption: Workflow for validating 1-MIQ purity. Note the specific logic branches for diagnosing moisture vs. inorganic salt contamination.
Protocol Details
Sample Preparation (Critical Step):
Since 1-MIQ is hygroscopic, dry the sample under high vacuum (0.1 mmHg) over
for 24 hours prior to analysis.
Why: Removes surface moisture that artificially inflates %H.
Encapsulation:
Use tin capsules for liquids/pastes.
Weigh approximately 2.0 mg (
0.001 mg) using a microbalance.
Cold Sealing: Use a cold-welding press to seal the capsule. Do not heat-seal, as 1-MIQ has a relatively high vapor pressure and mass loss will occur.
Combustion Parameters (Flash Combustion):
Oxidation Furnace: 1020°C. High temperature is required to ensure complete ring rupture of the isoquinoline heterocycle.
Reduction Furnace: 650°C (Copper). Converts
species to .
Carrier Gas: Helium (Flow rate: 120 mL/min).
Calibration:
Use Acetanilide (
) as the standard (K factor calibration). It shares a similar C/N ratio and structural stability.
Data Interpretation & Troubleshooting
Interpreting EA data requires analyzing the direction of the deviation.
Table 2: Diagnostic Matrix for 1-MIQ Analysis
Observation
Likely Cause
Mechanism
Corrective Action
%C Low, %N Low, %H High
Moisture / Water
Water adds mass (H) but dilutes C and N content.
Re-dry sample; check desiccator efficiency.
%C Low, %N Low, %H Low
Inorganic Salts
Non-combustible mass (e.g., KBr, Na2SO4) dilutes all organic elements.
Perform aqueous workup or filtration; check ash residue.
%C High, %N High
Solvent Trap (e.g., Toluene)
High-carbon solvents trapped in the lattice inflate C values.
Extended vacuum drying; run H-NMR to confirm solvent.
%C Match, %H Match, %N Match
Isomeric Impurity
e.g., 3-Methylisoquinoline has identical elemental composition.
Must use HPLC or NMR to differentiate.
Calculation Example: Detecting Water
Scenario: You synthesized 1-MIQ.
Theoretical: C: 83.88%, H: 6.34%, N: 9.78%
Experimental: C: 81.50%, H: 6.90%, N: 9.50%
Analysis: Carbon is down by ~2.4%. Hydrogen is up by ~0.6%.
This profile is classic for a hydrate . If we calculate for
:
New MW:
New %C:
(Too low).
Refined Calculation: This suggests roughly 0.2–0.3 molar equivalents of water. This guides the researcher to dry the sample more aggressively before using it in stoichiometry-sensitive reactions.
Logical Pathway for Purity Certification
To ensure scientific rigor, a decision tree must be followed. This diagram illustrates how EA integrates with other methods to confirm the specific identity of 1-MIQ.
Caption: The "Gatekeeper" model. EA acts as the first gatekeeper for bulk purity before expensive spectral resources are utilized.
References
National Institute of Standards and Technology (NIST). Isoquinoline, 1-methyl- Gas Chromatography Mass Spectrometry Data. NIST Chemistry WebBook, SRD 69.
[Link]
Waites, T. Elemental Analysis: A Guide to Best Practices in the Laboratory. Exeter Analytical Technical Notes. (General reference for micro-weighing protocols).
[Link]
Safety & Regulatory Compliance
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Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.